H3K4(Me3) (1-20)
Description
Properties
Molecular Formula |
C94H174N35O27 |
|---|---|
Molecular Weight |
2226.62 |
Origin of Product |
United States |
Molecular Landscape of H3k4me3: Writers, Erasers, and Readers
Enzymatic Deposition of H3K4me3: Histone Lysine (B10760008) Methyltransferases (KMTs)
The deposition of the H3K4me3 mark is catalyzed by a family of enzymes known as histone lysine methyltransferases (KMTs). These enzymes, often referred to as "writers," are responsible for transferring a methyl group from the donor molecule S-adenosyl methionine (SAM) to the lysine 4 residue of histone H3.
Mechanism of S-Adenosyl Methionine (SAM)-Dependent Methylation
The transfer of a methyl group to the lysine residue is a chemically precise process that relies on the cofactor S-adenosyl methionine (SAM). SAM is the universal methyl donor in a vast number of biological methylation reactions. The reaction is catalyzed by the SET domain of the KMTs. In this reaction, the lone pair of electrons on the ε-amino group of the lysine side chain acts as a nucleophile, attacking the electrophilic methyl group of SAM. This results in the transfer of the methyl group to the lysine and the formation of S-adenosylhomocysteine (SAH) as a byproduct. The knot-like structure of the SET domain, along with pre-SET and post-SET domains, creates a narrow channel that orients the lysine residue for optimal access to the SAM molecule bound in a nearby pocket.
Regulation of H3K4 Methyltransferase Activity
The activity of H3K4 methyltransferases is tightly regulated to ensure that H3K4me3 is deposited at the correct genomic locations and at the appropriate times. This regulation occurs through multiple mechanisms:
Subunit Composition: As discussed, the presence of core and complex-specific subunits is fundamental to the activity and specificity of the SET1/COMPASS complexes. The loss of any of the core WRAD subunits can severely impair methyltransferase activity.
Post-Translational Modifications: The activity of KMTs can be modulated by other post-translational modifications. A well-established example is the "trans-histone crosstalk" between histone H2B monoubiquitination (H2Bub1) and H3K4 methylation. In yeast, the Rad6/Bre1 complex monoubiquitinates H2B, and this modification is a prerequisite for the di- and trimethylation of H3K4 by the Set1/COMPASS complex. nih.gov
Substrate Recognition: The recruitment of KMTs to specific genomic loci is a key regulatory step. As seen with CFP1, specific domains within the complex can recognize particular DNA sequences (like unmethylated CpG islands) or other histone modifications, thereby directing the methyltransferase activity to the appropriate regions.
Intra-complex Regulation: There is evidence for regulatory interactions within the COMPASS complex itself. For instance, in yeast, the Spp1 subunit's function in promoting trimethylation is linked to a "Phe/Tyr switch" within the catalytic domain of Set1, demonstrating a sophisticated internal control mechanism.
Enzymatic Removal of H3K4me3: Histone Lysine Demethylases (KDMs)
The removal of the methyl groups from H3K4me3 is catalyzed by a class of enzymes known as histone lysine demethylases (KDMs). These "erasers" are critical for modulating the levels of H3K4me3 at specific genomic loci, thereby influencing gene expression. Two major families of KDMs are involved in this process, employing distinct catalytic mechanisms.
KDM5 Family Demethylases (JARID1 Subfamily: KDM5A, KDM5B, KDM5C, KDM5D)
The KDM5 family, also known as the JARID1 subfamily, consists of four members in humans: KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes are key regulators of H3K4me3 levels and are implicated in a wide range of biological processes, from development to cancer.
The KDM5 family members are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically target di- and trimethylated H3K4 (H3K4me2/3) for demethylation. Their catalytic activity resides within a conserved Jumonji C (JmjC) domain. The demethylation reaction proceeds through an oxidative mechanism, where a methyl group is hydroxylated and subsequently released as formaldehyde.
While all KDM5 members act on H3K4me2/3, there are nuances in their catalytic efficiencies and potential for additional substrates. For instance, in vitro studies have shown that KDM5C can exhibit robust demethylase activity. nih.gov A comparative analysis of their activity on a peptide substrate revealed that after a 90-minute incubation, KDM5C and KDM5D catalyzed approximately 90% and 80% demethylation, respectively, while KDM5A and KDM5B catalyzed around 50% under the same conditions. nih.gov It is important to note that the cellular context and the presentation of the histone substrate within chromatin can influence their activity and specificity in vivo.
The domain architecture of the KDM5 proteins contributes to their function. Beyond the catalytic JmjC domain, they possess several other domains, including ARID (AT-rich interactive domain) and PHD (Plant Homeodomain) fingers, which are crucial for substrate recognition and the regulation of their demethylase activity.
| Feature | KDM5A | KDM5B | KDM5C | KDM5D |
| Primary Substrates | H3K4me3, H3K4me2 | H3K4me3, H3K4me2 | H3K4me3, H3K4me2 | H3K4me3, H3K4me2 |
| Catalytic Domain | JmjC | JmjC | JmjC | JmjC |
| Cofactors | Fe(II), 2-oxoglutarate | Fe(II), 2-oxoglutarate | Fe(II), 2-oxoglutarate | Fe(II), 2-oxoglutarate |
| Relative In Vitro Activity | Moderate | Moderate | High | High |
The activity of KDM5 demethylases is tightly regulated through multiple mechanisms to ensure precise control of H3K4me3 levels. One key regulatory mechanism involves the reader domains within the KDM5 proteins themselves. The PHD1 finger of KDM5A and KDM5B, for example, preferentially binds to unmodified H3K4 (H3K4me0), the product of the demethylation reaction. This binding allosterically stimulates the catalytic activity of the JmjC domain, creating a positive feedback loop that can promote the spread of demethylation. In contrast, the PHD3 finger of KDM5B shows a preference for the H3K4me3 substrate, suggesting a role in substrate recognition and recruitment. researchgate.net
Interactions with other proteins and protein complexes also play a crucial role in regulating KDM5 activity. KDM5 proteins have been found to associate with transcriptional corepressor complexes, such as the NuRD (Nucleosome Remodeling and Deacetylase) complex and Sin3/HDAC complexes. These interactions can modulate their recruitment to specific genomic loci and influence their demethylase activity. Furthermore, post-translational modifications of the KDM5 proteins themselves are emerging as another layer of regulation.
Other H3K4-Associated Demethylases (e.g., PHF8)
While the KDM5 family are the primary H3K4me3 demethylases, other enzymes are associated with this mark and contribute to the regulation of chromatin. PHD finger protein 8 (PHF8) is a notable example. PHF8 is a JmjC domain-containing demethylase, but its primary substrates are H3K9me1/2 and H4K20me1.
Interestingly, the catalytic activity of PHF8 is significantly stimulated by the presence of H3K4me3. PHF8 contains a PHD finger that specifically recognizes and binds to H3K4me3. This interaction is thought to recruit PHF8 to active promoters, where it can then demethylate repressive marks like H3K9me2, thereby facilitating gene transcription. Thus, PHF8 acts as a molecular link between the active H3K4me3 mark and the removal of repressive marks, rather than directly erasing H3K4me3 itself.
Recognition of H3K4me3 by "Reader" Proteins
The biological significance of the H3K4me3 mark is realized through its recognition by a diverse group of "reader" proteins. These proteins contain specialized domains that specifically bind to H3K4me3, translating the histone modification into downstream functional consequences, such as chromatin remodeling and recruitment of the transcriptional machinery.
Several types of protein domains have been identified as H3K4me3 readers, with the Plant Homeodomain (PHD) finger being one of the most prominent. Other domains, such as Tudor and Chromodomains, can also recognize this mark. abcam.com These reader domains are found in a variety of proteins and protein complexes with distinct functions.
For example, the TAF3 subunit of the general transcription factor TFIID contains a PHD finger that binds to H3K4me3, providing a direct link between this active promoter mark and the recruitment of the RNA polymerase II preinitiation complex. The Nucleosome Remodeling Factor (NURF) complex, which plays a role in chromatin remodeling to make DNA more accessible, also contains a subunit with a PHD finger that recognizes H3K4me3. wikipedia.org The ING (Inhibitor of Growth) family of tumor suppressor proteins also possess PHD fingers that bind to H3K4me3, thereby recruiting histone acetyltransferase or deacetylase complexes to regulate gene expression. nih.gov
The table below provides a summary of some key H3K4me3 reader proteins and their functions:
| Reader Protein/Complex | Reader Domain | Molecular Function |
| TAF3 (in TFIID) | PHD Finger | Recruitment of the general transcription machinery |
| NURF Complex | PHD Finger | ATP-dependent chromatin remodeling |
| ING Family (e.g., ING4) | PHD Finger | Recruitment of histone acetyltransferase/deacetylase complexes, tumor suppression |
| BPTF (in NURF) | PHD Finger | Chromatin remodeling, transcriptional activation |
| CHD1 | Chromodomain | Chromatin remodeling, transcriptional elongation |
| JMJ2/KDM4 Family | Tudor Domain | Histone demethylation (H3K9me3/H3K36me3) |
The interplay between H3K4me3 and its readers is a fundamental mechanism for controlling gene expression. The specific reader proteins present at a given promoter, in combination with other histone modifications and transcription factors, ultimately determine the transcriptional outcome.
Structural Domains for H3K4me3 Recognition.
The specific recognition of histone H3 trimethylated at lysine 4 (H3K4me3) is a critical step in decoding the epigenetic landscape to regulate gene expression. This process is mediated by a variety of specialized protein modules known as "readers." These domains bind to H3K4me3 with high specificity, thereby recruiting effector proteins and protein complexes to specific chromatin regions. Several distinct structural domains have been identified as readers of the H3K4me3 mark, each with unique structural features and binding mechanisms. These include Plant Homeodomain (PHD) fingers, Chromodomains, MBT (Malignant Brain Tumor) domains, and WD40 domains.
Plant Homeodomain (PHD) Fingers.
Plant Homeodomain (PHD) fingers are among the most prominent and diverse families of H3K4me3 readers. These small protein motifs are characterized by a conserved Cys4-His-Cys3 zinc-coordinating consensus sequence. The PHD finger of the tumor suppressor protein ING2 (Inhibitor of Growth 2) was one of the first to be identified as a specific binder of H3K4me3. nih.gov The crystal structure of the mouse ING2 PHD finger in complex with an H3K4me3 peptide revealed that the histone tail binds in an extended conformation within a deep and extensive binding site. nih.gov The trimethylammonium group of Lysine 4 is recognized by an "aromatic cage" formed by the side chains of two aromatic residues, Tyrosine 215 and Tryptophan 238. nih.gov This interaction is further stabilized by a network of hydrogen bonds and complementary surface interactions involving Ala 1, Arg 2, Thr 3, and Thr 6 of the histone peptide, which accounts for the high specificity and affinity of the PHD finger for the H3K4me3 mark. nih.gov
The recognition of H3K4me3 is a conserved feature among many ING family proteins, suggesting a general role for this interaction in directing their associated histone acetyltransferase (HAT) and histone deacetylase (HDAC) complexes to chromatin. nih.gov For instance, the PHD finger of ING3 also recognizes H3K4me3, with an aromatic cage composed of Tyr-362, Ser-369, and Trp-385 accommodating the trimethylated lysine. osti.govscispace.com Similarly, the PHD finger of ING4 binds to H3K4me3, and this interaction is crucial for its tumor suppressor functions. nih.gov
Beyond the ING family, other proteins utilize PHD fingers to read the H3K4me3 mark. The N-terminal domain of Spp1, a subunit of the COMPASS complex, contains a PHD finger that is responsible for recognizing H3K4me3. mdpi.comnih.gov The structure of the Set3 PHD finger in complex with an H3K4me3 peptide also demonstrates a conserved mechanism of methyllysine recognition. nih.gov
| Protein | Interacting Residues in PHD Finger | Key Features of Interaction |
| ING2 | Y215, W238 | Aromatic cage recognizes the trimethylammonium group of K4me3. Extensive hydrogen bonding network with surrounding H3 residues. nih.gov |
| ING3 | Y362, S369, W385 | Aromatic cage accommodates the trimethylated side chain of H3K4. osti.govscispace.com |
| ING4 | Y198, W221, M209, S205 | Aromatic cage binds the methylammonium group of H3K4me3. nih.gov |
| Spp1 | Conserved residues in N-terminal PHD | PHD finger is responsible for selective binding to H3K4me3. mdpi.comnih.gov |
| Set3 | Not specified | Employs a similar molecular mechanism to other PHD fingers for H3K4me3 recognition. nih.gov |
Chromodomains.
Chromodomains are another class of protein modules involved in the recognition of methylated histone tails. While classically known for their interaction with repressive marks like H3K9me3 and H3K27me3, some chromodomains have been shown to bind H3K4me3. plos.orgkanazawa-u.ac.jp The double chromodomains of human CHD1 (Chromo-ATPase/helicase-DNA-binding protein 1) specifically target the H3K4me3 mark, which is characteristic of active chromatin. nih.gov Unlike the single chromodomain recognition seen in proteins like HP1, the two chromodomains of CHD1 cooperate to interact with a single H3K4me3 tail. nih.gov The recognition of the methylammonium group involves two aromatic residues, which is distinct from the three-residue aromatic cage typically found in HP1 and Polycomb chromodomains. nih.gov CHD1 exhibits a binding preference for H3K4me3 with a dissociation constant (Kd) of 5 µM. nih.gov
MBT Domains.
Malignant Brain Tumor (MBT) domains are a family of "chromatin readers" that typically recognize lower methylation states of lysines, specifically mono- and di-methylated lysines. nih.govnih.gov They generally discriminate against trimethylated lysines. nih.gov This specificity is attributed to the structure of their methyllysine-binding pocket. In the case of L3MBTL1, the monomethyl- and dimethyllysines insert into a narrow and deep cavity lined with aromatic residues. osti.gov This cavity is sterically constrained, preventing the binding of the bulkier trimethyllysine.
WD40 Domains.
WD40 repeat domains are versatile protein-protein interaction modules that form a β-propeller structure. nih.gov Certain WD40 repeat proteins have been identified as readers of histone modifications, including H3K4me3. WDR5, a core component of the MLL/SET1 histone methyltransferase complexes, contains a seven-bladed β-propeller structure. nih.gov The human ISWI-containing ATP-dependent chromatin remodeling complex NURF (nucleosome remodeling factor) includes both WDR5 and RbAp48, another WD40 repeat protein. nih.gov This complex also contains BPTF, which has a PHD finger that directly and preferentially associates with the H3K4me3 histone tail. nih.gov The knockdown of WDR5 leads to a reduction in H3K4me3 levels, indicating its role in the maintenance of this mark. nih.gov
Key H3K4me3 Reader Proteins and Their Molecular Roles.
The recognition of H3K4me3 by reader proteins is a pivotal event that translates this epigenetic mark into downstream biological functions, primarily related to transcriptional activation. These reader proteins are often components of large multiprotein complexes that are recruited to H3K4me3-marked chromatin to modulate its structure and facilitate gene expression.
TAF3 (TFIID Complex) in Transcriptional Regulation.
TAF3, a subunit of the general transcription factor TFIID, plays a crucial role in connecting H3K4me3 with the transcriptional machinery. plos.orgmdpi.comru.nl TFIID is a key component of the preinitiation complex (PIC) that assembles at gene promoters to initiate transcription. mdpi.com The interaction between H3K4me3 and TAF3 directs the global recruitment of TFIID to active gene promoters. plos.orgmdpi.comru.nl This interaction is mediated by the PHD finger of TAF3.
Research has shown that the H3K4me3-TAF3 interaction enhances p53-dependent transcription by stimulating the formation of the PIC. mdpi.comru.nl This suggests that H3K4me3 can act either independently or in concert with the TATA box to direct PIC formation and subsequent transcription. mdpi.comru.nl Furthermore, the interaction between H3K4me3 and TAF3/TFIID is involved in the gene-selective functions of p53 in response to genotoxic stress, indicating a mechanism for the rapid induction of specific p53 target genes. mdpi.comru.nl Gene ontology analysis has revealed that TAF3 binding sites are significantly enriched at genes involved in cell cycle control and transcriptional regulation. mdpi.com
| Reader Protein | Complex | Function |
| TAF3 | TFIID | Directs global TFIID recruitment to active genes. plos.orgmdpi.comru.nl |
| Enhances p53-dependent transcription by stimulating PIC formation. mdpi.comru.nl | ||
| Regulates gene-selective functions of p53 in response to genotoxic stress. mdpi.comru.nl |
BPTF (NURF Complex) in Chromatin Remodeling
Bromodomain and PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF), an ATP-dependent chromatin remodeling complex. BPTF plays a crucial role in linking the histone modification H3K4me3 to chromatin remodeling and gene regulation. The Plant Homeodomain (PHD) finger of BPTF specifically recognizes and binds to H3K4me3. This interaction is essential for the recruitment of the NURF complex to target gene promoters, which in turn facilitates nucleosome sliding and transcriptional activation.
The binding of BPTF's PHD finger to H3K4me3 is a highly specific interaction. Structural studies have revealed that the trimethylated lysine 4 fits into an aromatic cage within the PHD finger. This recognition is further stabilized by interactions with adjacent amino acids in the histone tail. The binding of BPTF to H3K4me3 is critical for the remodeling activity of the NURF complex, which is necessary for the expression of certain genes, including the HOX gene cluster, which is vital for developmental patterning. Depletion of H3K4me3 leads to a partial release of BPTF from chromatin and impaired recruitment of the associated ATPase, SNF2L (also known as ISWI). tandfonline.com
The interaction between BPTF and H3K4me3 can be influenced by the context of the nucleosome. The accessibility of the H3 tail can be modulated by its interaction with nucleosomal DNA, and this can inhibit the association of the BPTF PHD finger. elifesciences.orgnsf.govelifesciences.org Furthermore, the presence of other histone modifications can enhance BPTF binding; for instance, the adjacent bromodomain of BPTF can recognize acetylated histone tails, leading to a multivalent interaction with nucleosomes carrying both H3K4me3 and acetylation marks. nih.gov This suggests a mechanism where combinations of histone modifications can fine-tune the recruitment and activity of chromatin remodeling complexes. nih.gov
| Parameter | Description | Finding | References |
|---|---|---|---|
| Binding Domain | The specific domain within BPTF that recognizes H3K4me3. | Plant Homeodomain (PHD) finger | tandfonline.com |
| Associated Complex | The larger protein complex of which BPTF is a part. | Nucleosome Remodeling Factor (NURF) | tandfonline.com |
| Functional Role | The biological consequence of the BPTF-H3K4me3 interaction. | Recruits NURF to chromatin, leading to ATP-dependent nucleosome sliding and transcriptional activation. | tandfonline.comelifesciences.org |
| Key Interacting Residues | Specific amino acids in the PHD finger that form the binding pocket for trimethylated lysine. | An aromatic cage that engages in cation-π interactions with the trimethylammonium group of K4me3. | nih.gov |
ING Family Proteins (ING1, ING2, ING3, ING4, ING5) and Associated Complexes
The Inhibitor of Growth (ING) family of proteins, comprising five members (ING1 to ING5), are tumor suppressors that function as epigenetic readers of H3K4me3. nih.govelsevierpure.com All ING proteins possess a highly conserved plant homeodomain (PHD) finger that specifically recognizes and binds to H3K4me3. nih.gov This interaction is crucial for targeting ING-containing complexes to specific chromatin regions, thereby influencing gene expression and cellular processes such as cell cycle control, apoptosis, and DNA repair. nih.govnih.gov
The ING proteins act as adaptors, linking the H3K4me3 mark to different enzymatic activities. ING1 and ING2 are typically found as components of histone deacetylase (HDAC) complexes, such as the Sin3a/HDAC1/2 complex. nih.govmdpi.comresearchgate.net By recruiting these repressive complexes to H3K4me3-marked promoters, ING1 and ING2 can lead to histone deacetylation and transcriptional repression. nih.gov
In contrast, ING3, ING4, and ING5 are generally associated with histone acetyltransferase (HAT) complexes. mdpi.com ING3 is a core component of the NuA4-Tip60 MYST-HAT complex, which is involved in the acetylation of histones H2A and H4. nih.gov ING4 and ING5 associate with the HBO1 and MOZ/MORF HAT complexes. nih.govfrontiersin.org By recruiting these activating complexes, ING3, ING4, and ING5 can promote histone acetylation and transcriptional activation. The specific composition of these HAT complexes can include proteins like JADE and hEAF6 for the HBO1 complex. nih.gov
The differential association of ING proteins with either HDAC or HAT complexes highlights their diverse roles in regulating gene expression. This functional dichotomy allows the H3K4me3 mark to be interpreted in different ways, leading to either gene repression or activation depending on the specific ING protein and its associated complex present at a given genomic locus.
| Protein | Binding Domain | Associated Complex(es) | Primary Function | References |
|---|---|---|---|---|
| ING1 | PHD finger | Sin3a/HDAC1/2 | Transcriptional repression, DNA repair, apoptosis | nih.govmdpi.com |
| ING2 | PHD finger | Sin3a/HDAC1/2 | Transcriptional repression, cell cycle regulation | nih.govresearchgate.net |
| ING3 | PHD finger | NuA4-Tip60 (HAT) | Transcriptional activation, apoptosis | nih.govmdpi.com |
| ING4 | PHD finger | HBO1/JADE/hEAF6 (HAT) | Transcriptional activation, angiogenesis suppression | nih.govfrontiersin.org |
| ING5 | PHD finger | HBO1, MOZ/MORF (HAT) | Transcriptional activation, DNA replication | nih.govfrontiersin.org |
CHD1 in Chromatin Remodeling
Chromodomain Helicase DNA-binding protein 1 (CHD1) is an ATP-dependent chromatin remodeler that plays a role in maintaining chromatin structure and regulating gene expression. nih.gov Human CHD1 directly and selectively recognizes H3K4me3 and H3K4me2 through its tandem chromodomains. nih.gov This interaction is important for the association of CHD1 with active gene loci. nih.gov
The binding of human CHD1 to H3K4me3 is thought to provide additional stability to its association with active genes. nih.gov Interestingly, while human CHD1 binds to methylated H3K4, the yeast ortholog, Chd1, does not, suggesting a divergence in the recognition of this histone mark between yeast and higher eukaryotes. nih.gov
Functionally, the interaction of CHD1 with H3K4me3 has been linked to post-initiation events in transcription, including pre-mRNA splicing. nih.gov CHD1 has been found to interact with components of the spliceosome in an H3K4me3-dependent manner. nih.gov Depletion of CHD1 or a reduction in H3K4me3 levels can impair the association of splicing factors with chromatin and alter the efficiency of pre-mRNA splicing of active genes in vivo. nih.gov This suggests that CHD1 acts as a bridge, linking the H3K4me3 mark at the 5' end of genes to the splicing machinery, thereby facilitating the maturation of pre-mRNA. nih.gov Additionally, CHD1 has been shown to be involved in maintaining the boundaries between H3K4me3 and H3K36me3 domains at actively transcribed genes. oup.com
| Parameter | Description | Finding | References |
|---|---|---|---|
| Binding Domain | The specific domains within CHD1 that recognize H3K4me3. | Tandem Chromodomains | nih.gov |
| Binding Specificity | Preferential binding to different methylation states of H3K4. | Binds to H3K4me3 and H3K4me2. | nih.gov |
| Functional Role | The biological consequence of the CHD1-H3K4me3 interaction. | Links H3K4me3 to pre-mRNA splicing, maintains histone mark boundaries. | nih.govoup.com |
| Associated Factors | Proteins that interact with CHD1 in an H3K4me3-dependent manner. | Components of the spliceosome (e.g., U2 snRNP). | nih.gov |
Spindlin1
Spindlin1 is a protein that contains three tandem Tudor-like domains and functions as a reader of histone modifications. researchgate.netnih.gov It specifically recognizes and binds to H3K4me3. researchgate.netnih.gov This interaction is mediated by the second of its three Tudor-like domains. researchgate.net Spindlin1 is localized to the nucleolus and is involved in the regulation of ribosomal RNA (rRNA) gene transcription. researchgate.netnih.gov
The binding affinity of Spindlin1 for H3K4me3 is in the sub-micromolar to low micromolar range. researchgate.netnih.gov It exhibits a preference for H3K4me3 over di- and mono-methylated forms. nih.gov The interaction with H3K4me3 is critical for the function of Spindlin1 in stimulating rRNA gene expression. researchgate.netnih.govresearchgate.net Mutations that impair the H3K4me3-binding ability of Spindlin1 also reduce its capacity to activate rRNA transcription. nih.govresearchgate.net
Recent studies have shown that Spindlin1 can also act as a reader of bivalent histone marks. It can recognize a combination of H3K4me3 and H3K9me3/2, with the binding affinity for the dual-marked histone tail being significantly stronger than for H3K4me3 alone. nih.gov This suggests that Spindlin1 may play a role in integrating different histone modification signals to fine-tune gene expression, potentially in heterochromatic regions. nih.gov
| Parameter | Description | Finding | References |
|---|---|---|---|
| Binding Domain | The specific domain within Spindlin1 that recognizes H3K4me3. | Tandem Tudor-like domains (specifically the second domain) | researchgate.net |
| Binding Affinity (Kd) | Dissociation constant for the interaction with H3K4me3 peptide. | ~0.8 µM to 54 nM | researchgate.netnih.govnih.gov |
| Functional Role | The biological consequence of the Spindlin1-H3K4me3 interaction. | Stimulates ribosomal RNA (rRNA) gene transcription. | researchgate.netnih.gov |
| Bivalent Recognition | Ability to recognize combinations of histone marks. | Binds to H3"K4me3-K9me3/2" with high affinity (Kd ~16 nM). | nih.gov |
PHF2/PHF23
PHF2 (PHD Finger Protein 2) is a histone demethylase that also functions as a reader of H3K4me3. nih.gov It contains a PHD finger that specifically recognizes and binds to H3K4me3. nih.gov This interaction is important for the localization of PHF2 to specific genomic regions, such as the promoters of ribosomal DNA (rDNA). nih.gov
PHF2 has a dual role in regulating gene expression. While its PHD finger reads the active H3K4me3 mark, its Jumonji C (JmjC) domain has been shown to demethylate H3K9me1, a repressive mark. nih.gov The recognition of H3K4me3 by the PHD finger is essential for the H3K9 demethylase activity of PHF2 at its target promoters. nih.gov This suggests a mechanism where PHF2 integrates an activating signal (H3K4me3) to remove a repressive signal (H3K9me1), thereby promoting gene expression. PHF2 has been shown to be involved in the activation of rRNA gene transcription. nih.gov However, other studies have suggested a repressive role for PHF2, where it competes with the activating reader PHF8 for H3K4me3 binding and recruits the methyltransferase SUV39H1 to repress rDNA transcription. nih.gov
PHF23 (PHD Finger Protein 23) has also been identified as a reader of H3K4me3. researchgate.net It is required for embryonic neurogenesis, and its knockout leads to defects in cortical development due to a blockade in the differentiation of radial glial cells. nih.gov Mechanistically, PHF23 has been shown to interact with HDAC2 and inhibit its deacetylase activity on H3K27ac, an active histone mark. nih.gov This leads to the increased expression of genes involved in neuronal differentiation. nih.gov PHF23 is part of an epigenetic regulatory complex, the PSH complex, which coordinates the active histone marks H3K4me3 and H3K27ac for gene activation. researchgate.net
| Protein | Binding Domain | Associated Factors/Complexes | Functional Role | References |
|---|---|---|---|---|
| PHF2 | PHD finger | SUV39H1 | Reads H3K4me3 to modulate H3K9me1 demethylation; regulates rDNA transcription. | nih.govnih.gov |
| PHF23 | PHD finger | HDAC2, PSH complex | Essential for embryonic neurogenesis; coordinates H3K4me3 and H3K27ac for gene activation. | researchgate.netnih.gov |
Spp1 in COMPASS Activity Modulation and Meiotic Recombination
Spp1 is a subunit of the COMPASS (Complex of Proteins Associated with Set1) complex in yeast, which is responsible for all H3K4 methylation. tandfonline.com Spp1 contains a PHD finger that specifically recognizes H3K4me3. nih.gov This interaction plays a dual role in both modulating the activity of the COMPASS complex and in mediating meiotic recombination. tandfonline.comnih.gov
Within the COMPASS complex, the binding of Spp1's PHD finger to H3K4me3 is thought to contribute to the processive trimethylation of H3K4 by the catalytic subunit, Set1. nih.gov Spp1 can also function independently of the COMPASS complex. During meiosis, H3K4me3 is enriched at recombination hotspots. oup.comnih.govembopress.org Spp1 plays a critical role in linking this histone mark to the initiation of meiotic recombination. tandfonline.comnih.gov It does so by physically interacting with both H3K4me3 and Mer2, a key protein involved in the formation of meiotic double-strand breaks (DSBs). tandfonline.comnih.gov This interaction tethers potential DSB sites to the chromosome axis, facilitating their cleavage by the Spo11 nuclease and the initiation of recombination. tandfonline.comnih.gov Tethering Spp1 to a recombinationally "cold" region is sufficient to induce DSB formation, even in the absence of H3K4 methylation, highlighting its direct role in this process. nih.gov
The function of Spp1 illustrates a remarkable multifunctionality, where it not only participates in the deposition of an epigenetic mark as part of a "writer" complex but also acts as a "reader" of that same mark to mediate a specific biological outcome. tandfonline.comnih.gov
| Parameter | Description | Finding | References |
|---|---|---|---|
| Binding Domain | The specific domain within Spp1 that recognizes H3K4me3. | Plant Homeodomain (PHD) finger | nih.gov |
| Associated Complex | The larger protein complex of which Spp1 is a part. | COMPASS (Complex of Proteins Associated with Set1) | tandfonline.com |
| Functional Role | The biological consequence of the Spp1-H3K4me3 interaction. | Modulates COMPASS activity and links H3K4me3 to the initiation of meiotic recombination. | tandfonline.comnih.gov |
| Key Interacting Partner | A crucial protein that Spp1 interacts with during meiosis. | Mer2 | tandfonline.comnih.gov |
MLL5 (SET-26 in C. elegans)
Mixed Lineage Leukemia 5 (MLL5) is a member of the Trithorax group of proteins and is implicated in processes such as hematopoiesis and cell cycle control. nih.gov While it contains a SET domain, characteristic of histone methyltransferases, the MLL5 SET domain does not appear to have intrinsic H3K4 methyltransferase activity. nih.gov However, MLL5 does contain a PHD finger that specifically binds to H3K4me3. pnas.orgbohrium.com
The interaction of the MLL5 PHD finger with H3K4me3 allows MLL5 to be recruited to actively transcribed gene-rich regions of chromatin. pnas.orgbohrium.com This suggests that MLL5 functions as a reader of this active histone mark. The binding of MLL5 to H3K4me3 can be regulated by other nearby histone modifications. For example, phosphorylation of the adjacent threonine 3 (H3T3ph) or threonine 6 (H3T6ph) can disrupt the interaction, providing a "phospho-methyl switch" that can regulate MLL5's association with chromatin during different cellular states, such as mitosis. pnas.org
Functionally, MLL5 has been shown to associate with the cell cycle regulator Host Cell Factor-1 (HCF-1) and is recruited to E2F1-responsive promoters. nih.gov At these promoters, MLL5 is thought to stimulate H3K4 trimethylation through an indirect mechanism, leading to the transcriptional activation of E2F1 target genes and facilitating the G1 to S phase transition. nih.gov While the precise mechanism by which MLL5 influences H3K4me3 levels is not fully understood, it is clear that its role as a reader of this mark is central to its function in gene regulation. nih.govpnas.orgbohrium.com
| Parameter | Description | Finding | References |
|---|---|---|---|
| Binding Domain | The specific domain within MLL5 that recognizes H3K4me3. | Plant Homeodomain (PHD) finger | pnas.orgbohrium.com |
| Associated Factors | Proteins that MLL5 interacts with to regulate gene expression. | Host Cell Factor-1 (HCF-1) | nih.gov |
| Functional Role | The biological consequence of the MLL5-H3K4me3 interaction. | Recruitment to active promoters, regulation of cell cycle progression and E2F1-responsive gene expression. | nih.gov |
| Regulatory Mechanism | Post-translational modifications that affect MLL5 binding to H3K4me3. | Phosphorylation of H3T3 or H3T6 inhibits binding. | pnas.org |
Mechanisms of Reader Protein Recruitment and Effector Function
The functional consequences of histone H3 lysine 4 trimethylation (H3K4me3) are mediated by a specialized class of proteins known as "readers" or "effectors." abcam.com These proteins recognize and bind to the H3K4me3 mark through specific domains, thereby translating the epigenetic signal into downstream biological outcomes, primarily related to transcriptional regulation and chromatin remodeling. abcam.comnih.gov
The recruitment of reader proteins to H3K4me3-modified nucleosomes is a highly specific process, predominantly mediated by specialized structural motifs within the readers. abcam.com The most prominent of these are the Plant Homeodomain (PHD) fingers, but other domains such as Tudor domains, Chromodomains, and WD40 repeats are also involved. abcam.comnih.gov The recognition process often involves the insertion of the trimethylated lysine side chain into an "aromatic cage," a pocket within the reader domain lined by aromatic amino acid residues. nih.govresearchgate.net This interaction is highly specific for the trimethylated state. abcam.com For instance, thermodynamic analyses have shown that the binding affinity of reader domains for H3K4me3 is significantly stronger than for di- or mono-methylated or unmodified H3K4. nih.govresearchgate.net The structural integrity of these domains is critical; mutations in the key residues forming the aromatic cage can compromise H3K4me3 binding and abolish the protein's ability to localize to target gene promoters. nih.govnih.gov
Once recruited, these reader proteins execute a variety of effector functions that influence chromatin structure and gene expression. These functions are broadly categorized into transcription regulation, chromatin modification, and chromatin remodeling. researchgate.net
Transcriptional Regulation: A primary function of H3K4me3 readers is to facilitate gene transcription. TAF3, a subunit of the general transcription factor TFIID, contains a PHD finger that directly binds H3K4me3. biorxiv.orgnih.gov This interaction is thought to help recruit the transcription preinitiation complex to the promoters of active genes, thereby promoting the initiation of transcription. nih.govnih.gov Similarly, the MLL protein, which both "writes" and "reads" the H3K4me3 mark, requires the H3K4me3-binding activity of its own PHD3 domain for its full transcriptional maintenance functions, demonstrating a positive feedback loop. nih.govnih.gov
Chromatin Modification: H3K4me3 readers are frequently components of larger enzymatic complexes that modify chromatin. nih.gov A significant interplay exists between H3K4me3 and histone acetylation. nih.gov Reader proteins can recruit histone acetyltransferase (HAT) complexes, leading to the acetylation of other histone residues, which further promotes a chromatin state permissive to transcription. nih.govresearchgate.net For example, the SGF29 protein recognizes H3K4me3 via a tandem tudor domain and is a component of the SAGA HAT complex; its recruitment leads to H3K9 acetylation. nih.gov The ING (Inhibitor of Growth) family of proteins also contains PHD fingers that bind H3K4me3 and are found in both HAT and histone deacetylase (HDAC) complexes, suggesting a role in the dynamic turnover of histone acetylation. nih.govnih.govresearchgate.net This co-targeting of HATs and HDACs may be crucial for facilitating rapid changes in transcriptional status. nih.gov
Chromatin Remodeling: H3K4me3 also recruits ATP-dependent chromatin remodeling complexes that alter nucleosome positioning to make DNA more accessible for transcription. researchgate.net CHD1 (Chromodomain Helicase DNA binding protein 1) is an ATP-dependent chromatin remodeler that binds to H3K4me3 and is involved in nucleosome turnover and transcription elongation. researchgate.netnih.gov Another example is BPTF, the largest subunit of the NURF (Nucleosome Remodeling Factor) complex, which contains a PHD finger that specifically recognizes H3K4me3, guiding the remodeling activity of the complex to active gene promoters. researchgate.net
The table below summarizes key reader proteins of H3K4me3, their respective binding domains, and their primary effector functions.
| Reader Protein/Complex | Recognition Domain(s) | Effector Function(s) |
| TAF3 (of TFIID) | PHD Finger | Recruitment of the transcription preinitiation complex, transcriptional activation. biorxiv.orgnih.govresearchgate.net |
| BPTF (of NURF) | PHD Finger | ATP-dependent chromatin remodeling, nucleosome repositioning. researchgate.net |
| ING Family (e.g., ING2, ING3, ING4) | PHD Finger | Recruitment of HAT (e.g., TIP60) and HDAC complexes, regulation of histone acetylation, tumor suppression. nih.govresearchgate.netresearchgate.net |
| SGF29 (of SAGA) | Tandem Tudor Domain | Recruitment of the SAGA complex, histone H3 acetylation (H3K9ac). nih.govresearchgate.net |
| CHD1 | Chromodomain | ATP-dependent chromatin remodeling, regulation of chromatin accessibility and transcription elongation. researchgate.netnih.gov |
| MLL1 | PHD Finger (PHD3) | Maintenance of H3K4me3 mark, transcriptional maintenance. nih.govnih.gov |
| Spindlin1 | Tudor Domain | Transcription regulation. researchgate.net |
The recruitment of these diverse effector complexes underscores the central role of H3K4me3 as a hub for integrating signals that lead to active transcription. The specific functional outcome can depend on the cellular context and the combination of other histone modifications present, creating a complex regulatory landscape. abcam.com
The following table details examples of effector complexes recruited by H3K4me3 reader proteins and their impact on chromatin.
| Recruited Effector Complex | Reader Subunit(s) | Consequence of Recruitment |
| TFIID | TAF3 | Stabilization of the transcription preinitiation complex at promoters. nih.govresearchgate.net |
| NURF | BPTF | Alteration of nucleosome positioning to increase DNA accessibility. researchgate.net |
| SAGA | SGF29 | Acetylation of histone tails (e.g., H3K9), promoting open chromatin. nih.gov |
| Sin3-HDAC | PHF23 | Deacetylation of histones, potentially fine-tuning transcription. researchgate.net |
| TIP60 HAT complex | ING3 | Acetylation of nucleosomes, facilitating access to genetic information. nih.gov |
Chromatin Dynamics and Regulatory Functions of H3k4me3
Spatial Distribution and Genomic Landscape of H3K4me3
The genomic location of H3K4me3 is not random; it is found in specific regions, highlighting its role in gene regulation.
H3K4me3 is a hallmark of active and poised gene promoters. cd-genomics.com It is typically enriched around the transcription start sites (TSSs) of genes, forming sharp peaks that span approximately 1 to 2 kilobases. researchgate.netresearchgate.net This enrichment is observed for a vast majority of annotated promoters in human cells, with studies indicating that as many as 74% of all promoters are marked by H3K4me3. nih.gov The presence of H3K4me3 at promoters is strongly correlated with transcriptional activity, and it is found at over 90% of RNA polymerase II binding regions. nih.gov This modification is not only associated with actively transcribed genes but also with inactive genes, suggesting a role in maintaining a poised transcriptional state. nih.gov In various species, from humans to plants, H3K4me3 marks are consistently found at promoter regions, often located a few hundred base pairs downstream of the TSS. mdpi.comnih.gov
| Genomic Feature | Enrichment of H3K4me3 | Associated Function |
|---|---|---|
| Transcription Start Sites (TSS) / Promoters | High, sharp peaks (typically 1-2 kb) | Active and poised for transcription |
| Gene Bodies | Variable, can be enriched in highly transcribed genes | Transcriptional elongation |
| Enhancers | Present at some active enhancers | Regulation of distal gene expression |
| Intergenic Regions | Generally low, but can be found at regulatory elements | Regulatory functions |
While the most prominent localization of H3K4me3 is at promoters, it is also found within the bodies of transcribed genes. nih.gov The level of H3K4me3 in the coding region can be influenced by the transcriptional activity of the gene. nih.gov In some cases, particularly for genes that are highly and consistently expressed, H3K4me3 can spread from the promoter into the gene body. nih.gov
Furthermore, H3K4me3 is not exclusively confined to promoters and gene bodies; it is also detected at a subset of active enhancers. nih.govbiorxiv.org Enhancers are distal regulatory elements that play a crucial role in controlling gene expression. The presence of H3K4me3 at these sites, often in combination with other histone marks like H3K4me1, is associated with active enhancers that regulate tissue-specific gene expression. cd-genomics.comnih.gov However, the level of H3K4me3 at enhancers is generally much lower than at highly transcribed promoters. nih.gov
In addition to the characteristic sharp peaks at TSSs, H3K4me3 can also form broad domains that extend over several kilobases, sometimes covering the entire gene body. researchgate.netnih.gov These broad H3K4me3 domains are often associated with genes that are crucial for establishing and maintaining cell identity and function. nih.govresearchgate.net They are linked to high and stable gene expression and are thought to enhance transcriptional elongation and enhancer activity. researchgate.net
The width of H3K4me3 domains is a dynamic feature. tongji.edu.cn For instance, in cancer cells, the shortening of broad H3K4me3 domains has been linked to the repression of tumor suppressor genes, while the appearance of these domains over oncogenes is associated with their dysregulated expression. nih.govresearchgate.net The dynamic nature of broad H3K4me3 domains is also observed during embryonic development, where they are important for the proper regulation of developmental genes. tongji.edu.cnnih.gov
| Feature | Description | Associated Genes/Functions |
|---|---|---|
| Size | Can extend up to 20 kb or more | Cell identity genes, tumor suppressor genes, highly expressed genes |
| Location | Spreads from the promoter into the gene body | Constitutively active genes |
| Function | Enhances transcriptional elongation and stability | Maintenance of cell-specific gene expression programs |
| Dysregulation in Disease | Shortening can repress tumor suppressors; gain can activate oncogenes | Cancer development and progression |
H3K4me3 can coexist with the repressive histone mark H3K27me3 at the promoters of certain genes, creating what is known as a "bivalent" chromatin domain. portlandpress.comnih.gov These bivalent domains are particularly prevalent in embryonic stem cells at the promoters of developmental regulator genes. tongji.edu.cn They are thought to keep these genes in a state that is "poised" for rapid activation or stable repression upon differentiation. portlandpress.comresearchgate.net
The co-occurrence of these opposing marks is believed to create a plastic chromatin state, allowing for swift changes in gene expression during development. portlandpress.com While initially described in embryonic stem cells, bivalent domains have also been identified in more differentiated cell types, where they may play a role in regulating genes involved in cell fate decisions. researchgate.net The balance between H3K4me3 and H3K27me3 at these domains is tightly regulated, and its disruption can lead to aberrant gene expression and is associated with diseases like cancer. portlandpress.comnih.gov It's important to note that the co-occurrence detected by techniques like ChIP-seq might represent a mixed population of cells with either the active or repressive mark, a concept referred to as "pseudo-bivalency". researchgate.net
H3K4me3 in Transcriptional Regulation
H3K4me3 plays a direct and multifaceted role in the regulation of gene transcription.
H3K4me3 is strongly associated with the initiation of transcription. tandfonline.com It is thought to facilitate this process by creating a chromatin environment that is conducive to the assembly of the transcription machinery at the promoter. One proposed mechanism is the recruitment of TFIID, a general transcription factor, through its TAF3 subunit, which can directly bind to H3K4me3. tandfonline.com
Role in Promoter-Proximal Pause Release and Transcriptional Elongation
Trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) is a hallmark of active gene promoters and has been traditionally associated with the initiation of transcription. mskcc.orgnih.gov However, recent studies have revealed a more nuanced role for H3K4me3 in later stages of transcription, specifically in promoter-proximal pause release and transcriptional elongation. mskcc.orgnih.govnih.gov
Promoter-proximal pausing of RNA polymerase II (Pol II) is a critical regulatory step in gene expression, where Pol II temporarily stalls downstream of the transcription start site (TSS). nih.gov The release of this paused Pol II into productive elongation is a key checkpoint. nih.gov Research has demonstrated that the acute loss of H3K4me3 leads to a significant increase in Pol II pausing and a decrease in the rate of transcriptional elongation. mskcc.orgnih.govx-mol.net This indicates that H3K4me3 is not essential for the initial recruitment and initiation of Pol II but is crucial for its efficient transition into the gene body. mskcc.orgnih.govx-mol.net
The mechanism by which H3K4me3 facilitates pause release involves the recruitment of specific protein complexes. One key player is the Integrator complex, particularly its endonuclease subunit, INTS11. nih.govnih.govx-mol.net H3K4me3 is required for the recruitment of INTS11, which is essential for the eviction of paused Pol II, thereby enabling transcriptional elongation. nih.govnih.govx-mol.net The depletion of H3K4me3 results in reduced recruitment of the Integrator complex, leading to increased Pol II pausing and a global decrease in productive elongation and gene expression. nih.gov
Furthermore, the width of the H3K4me3 peak across a gene has been associated with transcriptional elongation. Broad H3K4me3 domains, extending into the gene body, are linked to increased transcriptional elongation and are a feature of highly expressed genes, such as tumor suppressors. researchgate.net This suggests that the distribution of H3K4me3, not just its presence at the TSS, plays a role in regulating the efficiency of transcription beyond the initiation phase.
Interactions with General Transcription Factors and Core Machinery
H3K4me3 plays a significant role in gene transcription by directly interacting with components of the general transcription machinery. nih.govresearchgate.net One of the most well-documented interactions is with the general transcription factor TFIID. nih.govresearchgate.netbiorxiv.org This interaction is mediated by the TAF3 subunit of TFIID, which contains a plant homeodomain (PHD) finger that specifically recognizes and binds to the H3K4me3 mark. biorxiv.orgunc.edunih.gov
This direct link between H3K4me3 and TFIID is crucial for the assembly of the pre-initiation complex (PIC) at promoters. researchgate.netnih.gov The binding of TAF3 to H3K4me3 helps to recruit and stabilize TFIID at active gene promoters, thereby facilitating the subsequent assembly of the rest of the PIC and the initiation of transcription. researchgate.netnih.gov Studies have shown that this interaction is important for the global recruitment of TFIID to active genes. nih.gov
The interplay between H3K4me3 and core promoter elements, such as the TATA box, is complex. H3K4me3 can act both independently and cooperatively with the TATA box to direct PIC formation and transcription. nih.gov This suggests that H3K4me3 provides a complementary mechanism for TFIID recruitment, which may be particularly important for promoters that lack a strong TATA box. nih.gov
Beyond TFIID, H3K4me3 may also influence transcription by interacting with other proteins associated with RNA polymerase II (Pol II). unc.edu For instance, in yeast, a Pol II-binding protein called Bye1 has been shown to interact with H3K4me3 through its PHD finger, directly linking the histone mark to the transcription machinery. unc.edu
It is also important to note that the relationship between H3K4me3 and the transcription machinery is bidirectional. While H3K4me3 recruits transcription factors, the core transcriptional machinery can also recruit H3K4 methyltransferases to chromatin, contributing to the establishment and maintenance of the H3K4me3 mark at active promoters. nih.gov
Coordination with Chromatin Remodeling Complexes (e.g., SWI/SNF, NURF)
H3K4me3 plays a crucial role in orchestrating the activities of ATP-dependent chromatin remodeling complexes, which are essential for altering chromatin structure to regulate gene expression. Two prominent examples of such complexes that interact with H3K4me3 are the SWI/SNF and NURF complexes.
The Nucleosome Remodeling Factor (NURF) complex is a well-characterized ISWI family remodeler that catalyzes the sliding of nucleosomes. plos.orgplos.org A key subunit of the NURF complex, NURF301 (also known as BPTF in humans), contains a PHD finger that specifically recognizes and binds to H3K4me3. unc.eduplos.orgnih.gov This interaction is critical for recruiting the NURF complex to the promoters of active genes, where it can then modulate nucleosome positioning to facilitate transcription. unc.eduplos.org The recruitment of NURF by H3K4me3 is thought to be essential for the proper expression of key developmental genes. unc.edu Interestingly, alternative splicing of the NURF301 subunit can generate different NURF complexes with altered histone-binding specificities, suggesting a mechanism for regulating NURF function. plos.org
The SWI/SNF complex, another major chromatin remodeler, also interacts with the chromatin landscape marked by H3K4me3, although the direct interaction is often mediated through other modifications. The BRG1 subunit of SWI/SNF, for instance, contains a bromodomain that recognizes acetylated histones, which are often found in conjunction with H3K4me3 at active promoters. nih.gov
There is evidence of functional collaboration between H3K4me3-modifying enzymes and chromatin remodeling complexes. For example, the hSET1 complex, which is responsible for H3K4 methylation, has been found to form a multiprotein complex with NURF. ashpublications.org This co-recruitment is essential for maintaining the active chromatin structure at certain gene loci, such as the chicken β-globin locus, and for preventing the spread of repressive heterochromatin. ashpublications.org Knockdown of NURF or SET1 has been shown to disrupt this barrier activity, leading to altered nucleosome positioning and changes in other histone marks. ashpublications.org
The interplay between different remodeling complexes at H3K4me3-marked regions is also an area of active research. Despite co-localizing at many genomic regions, different remodeler families like SWI/SNF, ISWI, and CHD can perform non-redundant functions in regulating chromatin organization. nih.gov This suggests a complex coordination of their activities, potentially involving transient interactions and the sharing of subunits. nih.gov
Interplay and Crosstalk with Other Histone Modifications
H3K4me3 and Histone Acetylation (e.g., H3K9ac, H3K14ac, H3K18ac)
The interplay between H3K4me3 and histone acetylation is a cornerstone of active chromatin domains. These two types of modifications are frequently found together at the promoters of actively transcribed genes and exhibit a synergistic relationship in regulating gene expression. pnas.orgoup.com
Conversely, histone acetylation can facilitate the establishment and recognition of H3K4me3. This is further elaborated in the following section on the "read-write" mechanism.
The specific combination of H3K4me3 and different acetylation marks can be associated with the regulation of distinct cellular processes. For example, in the yeast metabolic cycle, H3K14ac and H3K4me3 appear to coordinate the regulation of genes involved in ethanol (B145695) metabolism, while H3K9ac, H3K18ac, H3K56ac, and H3K14ac are associated with fatty acid metabolism. frontiersin.org
The following table summarizes the observed co-occurrence and interplay between H3K4me3 and specific histone acetylation marks based on various studies.
| Histone Acetylation Mark | Interplay with H3K4me3 | Observed Context |
| H3K9ac | Strong positive correlation and co-enrichment at active promoters. oup.comnih.gov H3K4me3 enhances the rate of H3K9 acetylation by the SAGA complex. pnas.org | Transcriptional activation of genes like PCSK9. nih.gov Regulation of drought-inducible genes in Arabidopsis thaliana. oup.com |
| H3K14ac | Co-occurrence at active promoters. frontiersin.orgnih.gov Gcn5, which catalyzes H3K14ac, is stimulated by H3K4me3. pnas.org | Regulation of ethanol metabolism genes in yeast. frontiersin.org |
| H3K18ac | Co-occurrence at active promoters. frontiersin.orgbiorxiv.orgresearchgate.net Acetylation of H3K18 robustly stimulates H3K4 methylation by the MLL1 complex. biorxiv.orgresearchgate.net | Regulation of fatty acid metabolism and cell division genes in yeast. frontiersin.org |
Mechanism of Acetylation-Mediated H3K4me3 Read-Write Capability
The long-observed coupling of H3K4me3 and histone acetylation can be explained by a fascinating "acetylation-mediated chromatin switch" that governs both the "reading" (recognition) and "writing" (deposition) of the H3K4me3 mark. biorxiv.orgnih.govelifesciences.orgresearchgate.net This mechanism is not based on direct recognition of the acetyl group by the H3K4me3 machinery, but rather on a change in the physical state of the histone tail. nih.govelifesciences.org
In its unmodified state, the positively charged N-terminal tail of histone H3 interacts with the negatively charged DNA backbone of the nucleosome. biorxiv.orgnih.govelifesciences.org This interaction keeps the histone tail in a "closed" or "collapsed" state, restricting the access of proteins to the residues within the tail, including lysine 4. biorxiv.orgnih.govelifesciences.org
Histone acetylation, by neutralizing the positive charge of lysine residues (such as H3K9, H3K14, and H3K18), disrupts this histone-DNA interaction. biorxiv.orgnih.govelifesciences.org This causes the H3 tail to be released from the nucleosomal DNA, transitioning to a more "open" and accessible conformation. biorxiv.orgnih.govelifesciences.org
This increased accessibility has a profound impact on both the enzymes that write the H3K4me3 mark and the proteins that read it:
Writing H3K4me3: The increased accessibility of the H3 tail allows H3K4 methyltransferases, such as the MLL1 complex, to more efficiently access the H3K4 residue and deposit the methyl groups. nih.govelifesciences.orgresearchgate.net Studies have shown that while this regulation is not observed on free histone peptides, it occurs on the cis H3 tail within a nucleosome context. nih.govelifesciences.org Specifically, H3K18 and H3K23 acetylation have been shown to be particularly potent in stimulating H3K4 methylation by the MLL1 and MLL4 complexes. biorxiv.orgresearchgate.net
Reading H3K4me3: Similarly, the release of the H3 tail makes the H3K4me3 mark more available for binding by "reader" proteins containing domains like the PHD finger. nih.govelifesciences.org For example, the engagement of the BPTF PHD finger with H3K4me3 is significantly enhanced by H3 tail acetylation. nih.govelifesciences.org
This acetylation-mediated switch provides a clear mechanistic explanation for why H3K4me3 levels are so closely linked with histone acetylation at active gene promoters. It highlights a dynamic interplay where one modification (acetylation) creates a permissive local environment for the establishment and recognition of another key activating mark (H3K4me3).
H3K4me3 and Histone Phosphorylation (e.g., H3T3ph, H3T6ph, H3S10ph)
The interplay between H3K4me3 and histone phosphorylation often manifests as an antagonistic relationship, creating a "phospho/methyl switch" that can regulate the binding of effector proteins to chromatin. This is particularly evident during mitosis, when global changes in chromatin structure occur.
H3T3 phosphorylation (H3T3ph): Phosphorylation of threonine 3 on histone H3, which is catalyzed by the kinase Haspin, is a prominent modification during mitosis. nih.govtandfonline.com H3T3ph has been shown to directly interfere with the recognition of H3K4me3 by reader proteins. nih.govembopress.org The PHD finger of TAF3, a subunit of the TFIID transcription factor, has a significantly reduced affinity (approximately 80-fold lower) for H3K4me3 when the adjacent threonine 3 is phosphorylated. embopress.org This is because H3T3 is buried within the binding pocket of the PHD finger, and its phosphorylation creates a steric and electrostatic clash. embopress.org This inhibitory effect of H3T3ph provides a mechanism for the dissociation of TFIID and other H3K4me3-binding proteins from chromosomes during mitosis, a time when transcription is largely silenced. nih.govembopress.org
H3T6 phosphorylation (H3T6ph): Phosphorylation at threonine 6 also plays a role in modulating H3K4me3-related processes. H3T6ph can prevent the demethylation of H3K4 by enzymes like LSD1 and JARID1B. wisc.edu The effect of H3T6ph on H3K4me3 reader proteins is more varied. While it can antagonize the binding of some PHD fingers, such as that of RAG2, it has a more modest effect on others, like the ING2 PHD finger, and no significant effect on the JMJD2A double-tudor domain. wisc.edu
H3S10 phosphorylation (H3S10ph): Phosphorylation of serine 10 is another well-studied mitotic mark. Unlike H3T3ph, H3S10ph does not appear to directly affect the binding of the TAF3 PHD finger to H3K4me3. embopress.org However, H3S10ph is a classic example of a phospho/methyl switch in a different context, where it antagonizes the binding of HP1 to the repressive H3K9me3 mark. wisc.edu While a direct widespread interplay with H3K4me3 is less clear, the co-occurrence of these marks on the same histone tail can create complex signaling platforms.
The following table summarizes the key interactions between H3K4me3 and specific histone phosphorylation events.
| Histone Phosphorylation Mark | Interplay with H3K4me3 | Functional Consequence |
| H3T3ph | Strongly inhibits the binding of PHD fingers (e.g., in TAF3) to H3K4me3. nih.govembopress.org | Dissociation of TFIID and other reader proteins from mitotic chromosomes, contributing to transcriptional silencing during mitosis. embopress.org |
| H3T6ph | Prevents demethylation of H3K4 by certain demethylases. wisc.edu Has a variable, often inhibitory, effect on the binding of H3K4me3 reader proteins. wisc.edu | Protection of the H3K4me3 mark from removal. Modulation of effector protein binding. |
| H3S10ph | Does not directly inhibit TAF3-PHD finger binding to H3K4me3. embopress.org | Primarily involved in crosstalk with H3K9me3. Potential for more complex, context-dependent interactions with H3K4me3. |
This intricate crosstalk between H3K4me3 and histone phosphorylation highlights how the cell can dynamically regulate the function of this key activating mark throughout the cell cycle and in response to various cellular signals.
H3K4me3 and Histone Ubiquitination (e.g., H2B Ubiquitylation, H2Aub)
The functional landscape of H3K4me3 is intricately connected with histone ubiquitination, a process involving the attachment of one or more ubiquitin proteins to histones. This "crosstalk" between histone methylation and ubiquitination is a critical layer of epigenetic regulation, primarily involving histone H2B and, to a lesser extent, H2A.
H2B Ubiquitylation (H2Bub): One of the most well-characterized examples of histone crosstalk is the relationship between monoubiquitination of histone H2B at lysine 120 (H2BK120ub1 in vertebrates, H2BK123ub1 in yeast) and the trimethylation of H3K4. plos.orgembopress.org This connection is largely unidirectional and evolutionarily conserved from yeast to humans. embopress.orgembopress.org The process is essential for the proper establishment of H3K4me3 at actively transcribed genes. nih.gov
The mechanism involves a cascade of enzymatic activities. The E2-conjugating enzyme Rad6 and the E3 ligase Bre1 (or its human homologs RNF20/RNF40) are responsible for catalyzing the monoubiquitination of H2B. embopress.orgmdpi.com This H2Bub1 mark does not directly methylate H3K4 but rather acts as a prerequisite for the di- and trimethylation steps carried out by the SET1/COMPASS complex. plos.orgnih.gov While the core SET1 complex can perform H3K4 monomethylation in the absence of H2Bub1, the progression to di- and trimethylation is dependent on H2B ubiquitination. plos.org
Several models explain this dependency. One prominent model suggests that H2Bub1 facilitates the recruitment or enhances the processivity of the COMPASS complex. Specifically, the COMPASS subunit Cps35/Swd2 (WDR82 in humans) can interact with H2Bub1, which in turn activates the methyltransferase activity of the SET1 complex. plos.org This trans-histone regulation ensures that robust H3K4me3 marks are established exclusively at sites of active transcription, where H2B ubiquitination occurs. plos.orgembopress.org This crosstalk is not only crucial for transcription but also for other DNA-dependent processes like meiotic recombination, where it helps regulate the formation of double-strand breaks (DSBs). mdpi.comnih.gov
H2A Ubiquitination (H2Aub): The interplay between H3K4me3 and H2A ubiquitination is also emerging as a significant regulatory axis. In Arabidopsis thaliana, ALFIN-LIKE (AL) proteins act as a direct link between these two modifications. nih.govresearchgate.net These proteins contain a PHD finger domain that specifically recognizes and binds to H3K4me3. nih.gov Concurrently, through a separate domain, they interact with components of the Polycomb Repressive Complex 1 (PRC1), facilitating the monoubiquitination of H2A (H2Aub). nih.govresearchgate.net This discovery reveals a mechanism where an active mark (H3K4me3) can recruit machinery associated with a typically repressive modification (H2Aub), highlighting the complex and context-dependent nature of histone crosstalk. nih.gov Studies in spermiogenesis have also identified the E3 ligase PHF7, which binds to H3K4me3 to catalyze H2A ubiquitylation, a process critical for chromatin remodeling before the histone-to-protamine transition. researchgate.net
| Ubiquitinated Histone | Key Proteins/Complexes | Nature of Crosstalk | Functional Outcome |
|---|---|---|---|
| H2B (H2BK120/123) | Rad6/Bre1 (Yeast), RNF20/RNF40 (Humans), SET1/COMPASS | H2B monoubiquitylation is a prerequisite for H3K4 di- and trimethylation. plos.orgnih.gov | Facilitates robust transcriptional activation; regulates meiotic DSB formation. embopress.orgmdpi.com |
| H2A | ALFIN-LIKE (AL) proteins (Plants), PRC1, PHF7 (Mammals) | H3K4me3-binding proteins (ALs, PHF7) recruit H2A ubiquitinating machinery. nih.govresearchgate.net | Coordinates diverse chromatin modifications; regulates gene expression and chromatin remodeling during development. researchgate.netresearchgate.net |
Synergistic and Antagonistic Relationships
H3K4me3 does not function in isolation but as part of a complex "histone code," engaging in both synergistic and antagonistic relationships with other post-translational modifications to fine-tune gene expression.
Synergistic Relationships: H3K4me3 is a cornerstone of active chromatin and works in concert with other marks associated with transcriptional permissiveness.
Histone Acetylation: There is a strong positive correlation and functional synergy between H3K4me3 and the acetylation of various lysine residues on histones H3 and H4 (e.g., H3K9ac, H3K27ac). nih.govelifesciences.org H3K4me3 can recruit histone acetyltransferase (HAT) complexes, which then deposit acetyl marks that neutralize the positive charge of histones, leading to a more open chromatin structure conducive to transcription. embopress.orgnih.gov
H3K36me3 and H3K79me2: H3K4me3 often co-occurs with trimethylation of H3 at lysine 36 (H3K36me3) and dimethylation of H3 at lysine 79 (H3K79me2), particularly at actively transcribed genes. frontiersin.orgbiorxiv.org While H3K4me3 is concentrated at the 5' end of genes, H3K36me3 and H3K79me2 are typically found along the gene body. biorxiv.org This spatial distribution of synergistic marks helps to define the entire transcription unit and regulate processes like transcriptional elongation and splicing.
Antagonistic Relationships: H3K4me3 is mutually exclusive with modifications that define repressive chromatin states.
H3K27me3: The most prominent antagonistic relationship is with H3K27me3, a hallmark of Polycomb-repressed chromatin. mdpi.com Generally, genes are marked by either H3K4me3 (active/poised) or H3K27me3 (repressed), and the switch between these states is fundamental to developmental gene regulation. mdpi.combiorxiv.org However, at certain developmental genes in embryonic stem cells, both marks can coexist in a "bivalent" state. wikipedia.org This bivalency is thought to keep genes poised for rapid activation or stable repression upon differentiation. wikipedia.org
H3K9me2/me3 and DNA Methylation: H3K4me3 is also antagonistic to heterochromatic marks like H3K9me2 and H3K9me3, as well as DNA methylation. frontiersin.org Regions enriched for H3K4me3 are typically devoid of DNA methylation, and vice versa. frontiersin.org This mutual exclusivity ensures the clear demarcation of active and silenced genomic regions.
| Interacting Mark | Relationship | Functional Context |
|---|---|---|
| Histone Acetylation (e.g., H3K9ac, H3K27ac) | Synergistic | Co-localizes at active promoters and enhancers to create a highly accessible chromatin environment for transcription. nih.gov |
| H3K36me3 | Synergistic | Marks active transcription units; H3K4me3 at the 5' end and H3K36me3 in the gene body. frontiersin.orgbiorxiv.org |
| H3K27me3 | Antagonistic | Mutually exclusive marks that define active versus Polycomb-repressed genes. Can co-exist in "bivalent" domains at poised developmental genes. mdpi.comnih.gov |
| H3K9me2/me3 | Antagonistic | Mutually exclusive marks that distinguish euchromatin (H3K4me3) from heterochromatin (H3K9me2/me3). frontiersin.org |
| DNA Methylation | Antagonistic | H3K4me3-marked regions are typically unmethylated, preventing gene silencing. frontiersin.org |
H3K4me3 in Nuclear Organization and Chromatin Structure
Beyond its role as a local mark for transcription, H3K4me3 plays a significant part in shaping the three-dimensional architecture of the genome, from the level of individual nucleosomes to the organization of entire chromosome territories.
Influence on Nucleosome Accessibility and Positioning
H3K4me3 directly influences the local chromatin environment by modulating the accessibility of DNA and the positioning of nucleosomes, particularly around gene promoters. wikipedia.org The presence of H3K4me3 is a strong indicator of open or accessible chromatin, a state that allows transcription factors and the RNA polymerase II machinery to bind to DNA. wikipedia.orgnih.gov
Nucleosome Accessibility: H3K4me3 promotes gene activation by recruiting chromatin remodeling complexes like NURF (Nucleosome Remodeling Factor). wikipedia.org These remodelers use the energy from ATP hydrolysis to slide or evict nucleosomes, thereby exposing regulatory DNA sequences. Studies using techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) confirm that H3K4me3-enriched regions have high DNA accessibility. wikipedia.orgelifesciences.orgresearchgate.net
Nucleosome Positioning: H3K4me3 is characteristically enriched on the first few nucleosomes immediately downstream of the transcription start site (TSS), often referred to as the +1, +2, and +3 nucleosomes. nih.gov This precise localization helps to establish a well-defined nucleosome-depleted region (NDR) directly at the promoter, which is critical for the assembly of the pre-initiation complex. nih.govlife-science-alliance.org Evidence suggests that H3K4me3 modification may facilitate the eviction or repositioning of the -1 nucleosome (upstream of the TSS), further contributing to promoter accessibility. nih.gov
Role in Higher-Order Chromatin Folding and Loop Extrusion
H3K4me3 is integral to the folding of chromatin into complex 3D structures, including topologically associating domains (TADs) and chromatin loops, which are essential for long-range gene regulation.
Compartment Segregation: At the megabase scale, the genome is segregated into active (A) and inactive (B) compartments. H3K4me3 is a defining feature of the A compartment, which consists of open, gene-rich, and transcriptionally active chromatin. annualreviews.orgportlandpress.com
Chromatin Loops and TADs: H3K4me3-marked promoters frequently participate in long-range interactions, forming chromatin loops that connect them to distal regulatory elements like enhancers. biorxiv.orgelifesciences.org These interactions are often found at the boundaries of TADs, which are self-interacting genomic domains that constrain regulatory activity. annualreviews.org The formation of these loops is thought to occur via a process called loop extrusion, where a cohesin complex extrudes a loop of chromatin until it is halted by boundary elements, such as the protein CTCF. scienceopen.commit.edu H3K4me3-marked active promoters can act as anchors for these loops, facilitating enhancer-promoter communication and precise gene regulation. biorxiv.orgelifesciences.org
Impact on DNA Topology and Dynamics
The presence of H3K4me3 at thousands of promoters contributes to a global chromatin state that is permissive for transcription. biorxiv.org This state is not static; the deposition and removal of H3K4me3 are dynamic processes that allow cells to respond to developmental and environmental cues by remodeling their chromatin architecture. nih.gov For instance, the remodeling of H3K4me3 marks during oogenesis is critical for establishing the transcriptional program required for early embryonic development. nih.gov Furthermore, the physical condensation of genes has been shown to correlate with their transcriptional activity, a process in which H3K4me3-associated interactions play a key role, independent of the classical loop extrusion model. researchgate.net This indicates that H3K4me3 contributes to a multi-layered system of 3D genome organization that ultimately governs gene function.
| Structural Level | Influence of H3K4me3 | Associated Mechanisms/Factors |
|---|---|---|
| Nucleosome | Increases DNA accessibility; positions nucleosomes flanking the TSS. wikipedia.orgnih.gov | Recruitment of chromatin remodelers (e.g., NURF). wikipedia.org |
| Higher-Order Folding | Acts as an anchor for enhancer-promoter loops; marks TAD boundaries. annualreviews.orgbiorxiv.org | Loop extrusion, cohesin, CTCF. elifesciences.orgscienceopen.com |
| Nuclear Organization | Defines active 'A' compartments; contributes to overall chromatin dynamics. annualreviews.orgportlandpress.com | Segregation of active and inactive chromatin domains. portlandpress.com |
Biological Contexts and Functional Implications of H3k4me3 Molecular Mechanisms
H3K4me3 in Developmental Processes
The regulation of gene expression via H3K4me3 is fundamental to the precise control of developmental programs, including stem cell function, embryonic development, and the formation of complex organs.
The identity and flexibility of stem cells are tightly controlled by their epigenetic landscape. H3K4me3 plays a critical role in this regulation, particularly through its presence in "bivalent" chromatin domains. In pluripotent cells, such as embryonic stem cells (ESCs), key developmental genes are often marked simultaneously by the activating H3K4me3 and the repressive H3K27me3. wikipedia.orgmdpi.com This bivalent state is thought to keep these genes silenced but poised for rapid activation upon receiving differentiation cues. wikipedia.orgmdpi.com
In adult stem cells, like hematopoietic stem/progenitor cells (HSCs/HPCs), a distinct set of genes related to stem cell maintenance and survival are marked with H3K4me3. aginganddisease.org As these cells differentiate, the epigenetic landscape is remodeled. For instance, during the differentiation of human HSCs/HPCs into erythrocyte precursors, many bivalent genes resolve their state. nih.govcore.ac.uk Genes that become activated lose the repressive H3K27me3 mark, while those that are silenced lose the activating H3K4me3 mark. nih.govcore.ac.uk Specifically, a study on HSC/HPC differentiation showed that 53% of bivalent promoters lost H3K4me3 upon differentiation, leading to gene silencing. nih.govcore.ac.uk This dynamic interplay underscores the role of H3K4me3 in both maintaining stem cell pluripotency and directing lineage commitment. frontiersin.org
| Feature | Role of H3K4me3 in Stem Cells | Key Findings | Citations |
| Pluripotency | Marks key developmental genes in bivalent domains with H3K27me3, keeping them poised for activation. | Bivalent promoters are characteristic of pluripotent stem cells and are associated with genes controlling lineage specification. | wikipedia.orgmdpi.com |
| Self-Renewal | Enriches genes associated with self-renewal and stemness. | An increase in H3K4me3 around self-renewing genes is observed during aging, potentially expanding the stem cell compartment. | aginganddisease.org |
| Differentiation | The removal or addition of H3K4me3 at bivalent genes helps resolve cell fate. | During hematopoietic differentiation, the majority of bivalent genes lose H3K4me3 and become silent. | nih.govcore.ac.uk |
H3K4me3 is indispensable for early embryonic development, beginning with zygotic genome activation (ZGA), the process where the embryonic genome is first transcribed. nih.gov During the transition from a totipotent zygote to a pluripotent blastocyst, the deposition of H3K4me3 is dynamically regulated. embopress.org Initially, the histone methyltransferase MLL2 is responsible for transcription-independent H3K4me3 deposition. embopress.org Following ZGA, this role is taken over by the SETD1A/B complexes in a transcription-dependent manner, which is critical for the expression of genes involved in the first cell fate decision—the segregation of the inner cell mass (ICM) and the trophectoderm. embopress.org
In human and mouse early embryos, H3K4me3 levels fluctuate dynamically. mdpi.comresearchgate.net Broad H3K4me3 domains present in oocytes are progressively diminished, while enrichment at gene promoters increases and correlates with gene activation during ZGA. nih.govresearchgate.net This modification helps to establish the pluripotent state and primes developmental genes for later activation. researchgate.net The interaction of H3K4me3 with other epigenetic marks, such as H3K27me3 and DNA methylation, creates a flexible regulatory system that allows for the precise temporal and spatial control of gene expression required for embryogenesis. wikipedia.orgmdpi.com
The formation of organs is a complex process that relies on the sequential and specific expression of developmental genes. In plants, the development of flowers provides a clear example of H3K4me3's role in organogenesis. Studies in Arabidopsis thaliana have revealed that the levels of H3K4me3 are highly dynamic during the transition from leaves to flowers. mdpi.compreprints.org
During early flower morphogenesis, changes in the activating H3K4me3 mark are more predictive of changes in gene expression than the repressive H3K27me3 mark. mdpi.compreprints.org The activation of key floral homeotic genes, which are often targets of the repressive Polycomb Group (PcG) proteins, is preceded by an increase in H3K4me3, even while H3K27me3 levels may remain temporarily constant. mdpi.comfrontiersin.org This suggests that the deposition of H3K4me3 is a primary event in initiating the gene expression programs that drive the development of floral organs like petals, stamens, and carpels. frontiersin.org This activation process involves Trithorax-group (trxG) proteins, which deposit H3K4me3, and chromatin remodelers that increase DNA accessibility at target gene loci. nih.govoup.com
H3K4me3 in Genome Maintenance
Beyond its role in development, H3K4me3 is also critically involved in processes that safeguard the genome, including the response to DNA damage and the execution of meiotic recombination.
The integrity of the genome is constantly threatened by DNA damage. Cells have evolved a sophisticated network of pathways, collectively known as the DNA damage response (DDR), to detect and repair lesions. H3K4me3 has emerged as an important player in the DDR. plos.org In budding yeast, cells lacking the ability to methylate H3K4 show defects in repairing double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway and exhibit extreme sensitivity to DNA damaging agents. plos.orgnih.gov
Upon the creation of a DSB, the Set1p methyltransferase and the H3K4me3 mark itself are recruited to the break site. plos.orgnih.gov This localized increase in H3K4me3 is not associated with transcription, which is typically repressed around damage sites, but instead serves as a platform to recruit various DDR proteins. mdpi.com For example, H3K4me3 facilitates the recruitment of the chromatin remodeler SNF2H and the tumor suppressor protein ING1, which stimulates DNA repair. mdpi.comd-nb.info Conversely, the removal of H3K4me3 by demethylases like KDM5A and KDM5B is also a crucial step in the repair process, facilitating the recruitment of other repair complexes such as ZMYND8-NuRD to promote homologous recombination (HR). mdpi.comnih.gov This dynamic regulation of H3K4me3 at damage sites highlights its multifaceted role in orchestrating an effective repair response.
| DNA Repair Pathway | Role of H3K4me3 | Associated Proteins | Citations |
| Non-Homologous End Joining (NHEJ) | Promotes repair efficiency. | Set1p | plos.orgnih.govmdpi.com |
| Homologous Recombination (HR) | Demethylation of H3K4me3 is required to recruit specific repair complexes. | KDM5A, ZMYND8-NuRD | mdpi.comnih.gov |
| General DNA Damage Response | Acts as a platform for the recruitment of DDR proteins. | SNF2H, ING1 | mdpi.comd-nb.info |
Meiosis is a specialized cell division that generates gametes for sexual reproduction. A key feature of meiosis is homologous recombination, which is initiated by the programmed formation of DNA double-strand breaks (DSBs) by the SPO11 protein. plos.orgoup.com In many organisms, including yeast, plants, and mammals, these DSBs occur preferentially at specific genomic locations known as recombination hotspots. plos.org
H3K4me3 is a conserved feature of these hotspots. plos.org The histone mark is recognized by the PHD finger-containing protein Spp1, a component of the Set1 complex that catalyzes H3K4 methylation. plos.orgtandfonline.com During meiosis, Spp1 binds to H3K4me3 at potential DSB sites and also interacts with Mer2, a protein located on the chromosome axis. capes.gov.br This interaction effectively tethers the recombination hotspots to the chromosome axis, bringing them into proximity with the DSB machinery, including Spo11, thereby promoting the formation of breaks. plos.orgtandfonline.comcapes.gov.br While the specific machinery can differ—for instance, in most mammals, the histone methyltransferase PRDM9, not Set1, establishes H3K4me3 at hotspots—the principle of H3K4me3 marking sites for recombination initiation is a conserved mechanism. biorxiv.org
H3K4me3 in Cellular Stress Responses
The dynamic nature of H3K4me3 marks is pivotal for organisms to adapt to fluctuating environmental conditions. This epigenetic modification is a key player in orchestrating the transcriptional reprogramming necessary to cope with various stressors.
Epigenetic Adaptation to Environmental Cues (e.g., Salinity Stress, Drought Stress)
In the realm of plant biology, H3K4me3 is a central regulator of the response to abiotic stresses such as salinity and drought. nih.govmdpi.com Under these adverse conditions, plants modulate gene expression to conserve water and manage ion homeostasis, and H3K4me3 is instrumental in this process.
Drought Stress:
During drought stress, there is a notable increase in H3K4me3 levels at the promoters and coding regions of drought-responsive genes. nih.govoup.com For instance, in Arabidopsis, the H3K4 methyltransferase ATX1 is responsible for the trimethylation of H3K4 at the NCED3 gene, a key enzyme in the biosynthesis of the stress hormone abscisic acid (ABA). oup.commdpi.comfrontiersin.org This leads to the upregulation of ABA production, which in turn triggers downstream responses to mitigate water loss. oup.comresearchgate.net ChIP-seq analyses have shown a positive correlation between the levels of H3K4me3 and the expression of drought-responsive genes like RD29A, RD29B, and RD20. nih.gov
Conversely, H3K4 demethylases play a negative regulatory role. The H3K4 demethylase JMJ17, for example, negatively regulates dehydration responses in Arabidopsis. nih.gov Mutants lacking JMJ17 show increased survival rates under drought conditions, while its overexpression leads to hypersensitivity. nih.gov This is achieved in part by JMJ17-mediated removal of H3K4me3 from genes like ABI5, a key transcription factor in the ABA signaling pathway. nih.gov
A fascinating aspect of H3K4me3's role in stress response is the concept of "stress memory." Following a period of drought, even after rehydration, a low level of H3K4me3 is maintained at certain stress-responsive genes. jci.orgpnas.org This epigenetic mark appears to prime the genes for a more rapid and robust response to subsequent drought events. pnas.org
Salinity Stress:
Similar to drought, salinity stress also induces changes in H3K4me3 patterns. High salt concentrations can lead to both ionic and osmotic stress in plant cells. nih.gov In response, plants activate signaling pathways to restore homeostasis. Salinity stress has been shown to increase H3K4me3 deposition on stress-responsive genes, often in conjunction with a decrease in repressive marks like H3K27me3. nih.govfrontiersin.org
The histone demethylase JMJ15 is a key player in the salt stress response. bmj.comspandidos-publications.com Loss-of-function mutants of JMJ15 are hypersensitive to salt. bmj.com JMJ15 directly binds to the chromatin of WRKY46 and WRKY70, two transcription factors that negatively regulate abiotic stress tolerance, and removes the H3K4me3 mark, thereby repressing their expression and enhancing salt tolerance. frontiersin.orgbmj.comspandidos-publications.com
The interplay between different histone modifications is also crucial. Bivalent domains, containing both the activating H3K4me3 mark and the repressive H3K27me3 mark, are found at some stress-responsive genes, allowing for a fine-tuned and rapid response to changing salinity levels. nih.govmdpi.com
Table 1: Key Genes and Enzymes in H3K4me3-Mediated Stress Response
| Gene/Enzyme | Organism | Stress Condition | Molecular Function | Reference |
|---|---|---|---|---|
| ATX1 | Arabidopsis | Drought | H3K4 methyltransferase; activates NCED3 expression | oup.commdpi.comfrontiersin.org |
| JMJ17 | Arabidopsis | Drought | H3K4 demethylase; negatively regulates dehydration responses | nih.gov |
| JMJ15 | Arabidopsis | Salinity | H3K4 demethylase; represses WRKY46 and WRKY70 | frontiersin.orgbmj.comspandidos-publications.com |
| RD29A, RD29B, RD20 | Arabidopsis, Rice | Drought | Drought-responsive genes; expression activated by H3K4me3 | nih.gov |
| ABI5 | Arabidopsis | Drought | Transcription factor in ABA signaling; regulated by JMJ17 | nih.gov |
| WRKY46, WRKY70 | Arabidopsis | Salinity | Negative regulators of abiotic stress; repressed by JMJ15 | bmj.comspandidos-publications.com |
H3K4me3 in Molecular Pathology (Excluding Clinical Data)
The precise regulation of H3K4 methylation is not only vital for adapting to external stimuli but is also fundamental for normal development and cellular homeostasis. Consequently, its dysregulation is implicated in the molecular pathology of a range of human diseases.
Disrupted H3K4 Methylation in Neurodevelopmental Disorders (Molecular Mechanisms)
A growing body of evidence links mutations in the enzymatic machinery that deposits and removes H3K4me3 to a variety of neurodevelopmental disorders. mdpi.comfrontiersin.org These disorders often stem from the resulting misregulation of gene expression programs that are essential for proper brain development and function. mdpi.comspandidos-publications.comfrontiersin.org
The KMT2 family of H3K4 methyltransferases is frequently implicated. nih.govahajournals.org For instance, heterozygous mutations in KMT2D are a primary cause of Kabuki syndrome, a disorder characterized by intellectual disability and distinctive facial features. bmj.comspandidos-publications.com These mutations often lead to a truncated, non-functional protein, resulting in reduced H3K4me1/2 at enhancers and H3K4me3 at promoters of genes crucial for neuronal differentiation. spandidos-publications.com Similarly, mutations in KMT2A are associated with Wiedemann-Steiner syndrome, another neurodevelopmental condition. bmj.comspandidos-publications.comahajournals.org Mechanistically, KMT2A is essential for postnatal neurogenesis, and its absence impairs the activation of neurogenesis-promoting genes that are held in a "poised" state by bivalent chromatin domains. spandidos-publications.com
Other members of the KMT2 family, such as KMT2C and SETD1A (KMT2F), are also linked to neurodevelopmental disorders. mdpi.comspandidos-publications.comahajournals.org Mutations in KMT2C have been identified in individuals with Kleefstra syndrome, while haploinsufficiency of SETD1A is associated with a novel disorder involving global developmental delay and psychiatric abnormalities. spandidos-publications.comahajournals.org
The removal of H3K4me3 is equally critical, and mutations in H3K4 demethylases are also a cause of neurodevelopmental disorders. nih.govfrontiersin.org The KDM5C gene, located on the X chromosome, is frequently mutated in X-linked intellectual disability. nih.govspandidos-publications.com KDM5C is a demethylase that removes methyl groups from H3K4me2/3. Its dysfunction leads to an aberrant accumulation of these activating marks and subsequent dysregulation of neuronal gene expression. spandidos-publications.com For example, KDM5C interacts with the transcriptional repressor REST, and its impairment can disrupt the proper silencing of neuronal genes. frontiersin.orgspandidos-publications.com Mutations in other KDM family members, such as KDM5A and KDM1A, have also been reported in individuals with intellectual disability. nih.govmdpi.com
Table 2: H3K4me3-Related Enzymes in Neurodevelopmental Disorders
| Enzyme | Gene | Associated Disorder(s) | Molecular Consequence of Mutation | Reference |
|---|---|---|---|---|
| H3K4 Methyltransferase | KMT2D | Kabuki Syndrome | Reduced H3K4me1/2/3 at key developmental genes | bmj.comspandidos-publications.com |
| H3K4 Methyltransferase | KMT2A | Wiedemann-Steiner Syndrome | Impaired activation of neurogenesis-promoting genes | bmj.comspandidos-publications.comahajournals.org |
| H3K4 Methyltransferase | KMT2C | Kleefstra Syndrome | Loss of histone methyltransferase activity | spandidos-publications.comahajournals.org |
| H3K4 Methyltransferase | SETD1A (KMT2F) | Developmental delay, Schizophrenia | Dysregulated H3K4me3 at promoters | spandidos-publications.comahajournals.org |
| H3K4 Demethylase | KDM5C | X-linked Intellectual Disability | Aberrant accumulation of H3K4me2/3 | nih.govspandidos-publications.com |
| H3K4 Demethylase | KDM5A | Intellectual Disability | Loss of demethylase activity | nih.govmdpi.com |
| H3K4 Demethylase | KDM1A | Kabuki Syndrome-like features | Impaired demethylation of H3K4me1/2 | nih.gov |
Molecular Roles in Other Disease States (e.g., Cancer, Heart Disease)
Cancer:
The role of H3K4me3 in cancer is complex and context-dependent. As a mark generally associated with active transcription, its dysregulation can lead to either the inappropriate activation of oncogenes or the silencing of tumor suppressor genes. bmj.comspandidos-publications.com
Mutations and altered expression of H3K4 methyltransferases and demethylases are common in various cancers. bmj.comnih.gov For example, MLL1 (KMT2A) is well-known for its involvement in leukemia through chromosomal translocations. frontiersin.org In breast cancer, MLL2 (KMT2D) and MLL3 (KMT2C) interact with the estrogen receptor α and regulate its target genes, and their levels can be elevated in invasive carcinomas. nih.gov The SETD1A/WDR82 complex, which is a major catalyst for H3K4me3, has been shown to regulate Wnt signaling and promote cellular growth in colorectal cancer. spandidos-publications.com
H3K4 demethylases also play a crucial role. LSD1 (KDM1A) is overexpressed in many cancers and can act as either a repressor or an activator depending on its binding partners. bmj.comnih.gov The KDM5 family of demethylases is also frequently dysregulated. For instance, KDM5A overexpression is found in gastric cancer, and its inhibition can promote cellular senescence. nih.gov KDM5B is implicated as an oncogene in several cancers, where it represses tumor suppressor genes like BRCA1. frontiersin.org
A key mechanism through which H3K4me3 dysregulation contributes to cancer is by influencing the methylation of CpG islands in gene promoters. mdpi.com Normally, H3K4me3 and DNA methylation are mutually exclusive. mdpi.com In some cancers, the aberrant recruitment of H3K4 demethylases to promoter regions can lead to the removal of H3K4me3, which in turn allows for de novo DNA methylation and the silencing of tumor suppressor genes. mdpi.com
Heart Disease:
Epigenetic modifications, including H3K4me3, are increasingly recognized as important players in the pathogenesis of heart disease, particularly in cardiac hypertrophy and heart failure. nih.govahajournals.orgnih.gov Pathological cardiac hypertrophy is characterized by the reactivation of a fetal gene program, and H3K4me3 is involved in the dynamic changes in gene expression that accompany this process. nih.govnih.gov
Studies have shown that in failing human hearts and in animal models of heart failure, there are genome-wide alterations in the distribution of H3K4me3. jci.orgahajournals.org For example, in pressure-overload induced hypertrophy, there is a specific epigenetic signature at the promoters of genes involved in heart function, characterized by changes in both activating marks like H3K4me3 and repressive marks. pnas.org
The enzymes that regulate H3K4me3 are also implicated in heart disease. The H3K4 demethylase JMJD2A (KDM4A) has been identified as a positive regulator of pathological cardiac hypertrophy. ahajournals.orgnih.gov Conversely, reducing H3K4me3 levels in cardiomyocytes by ablating a key component of the H3K4me3 complex, PTIP, can lead to altered expression of genes like Kcnip2, which is involved in cardiac repolarization and is downregulated in heart failure. jci.org There is also evidence suggesting that a loss of H3K4me3 in the hippocampus, a brain region crucial for memory, may contribute to the cognitive impairment sometimes observed in patients with heart failure, linking the cardiac pathology to neuronal dysfunction via epigenetic mechanisms. embopress.org
Table 3: H3K4me3 in Cancer and Heart Disease
| Disease | Molecular Role of H3K4me3 | Key Enzymes Involved | Reference |
|---|---|---|---|
| Cancer (general) | Regulation of oncogenes and tumor suppressor genes; interplay with DNA methylation | KMT2 family (e.g., MLL1, MLL2), SETD1A, LSD1, KDM5 family | mdpi.comfrontiersin.orgbmj.comspandidos-publications.comnih.govnih.gov |
| Breast Cancer | Regulation of estrogen receptor α target genes | MLL2, MLL3 | nih.gov |
| Colorectal Cancer | Regulation of Wnt signaling and cellular growth | SETD1A/WDR82 complex | spandidos-publications.com |
| Leukemia | Chromosomal translocations involving KMT2A (MLL1) | MLL1 | frontiersin.org |
| Heart Failure / Cardiac Hypertrophy | Reactivation of fetal gene programs; regulation of cardiac function genes | JMJD2A (KDM4A), PTIP complex | nih.govjci.orgpnas.orgahajournals.orgnih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Trimethylated Histone H3 at Lysine (B10760008) 4 (H3K4me3) |
| Abscisic acid (ABA) |
| H3K27me3 |
Advanced Methodologies for Studying H3k4me3
Chromatin Immunoprecipitation-Based Techniques
Chromatin immunoprecipitation (ChIP) is a cornerstone technique for studying protein-DNA interactions within the native context of the cell. nih.govmerckmillipore.com This method utilizes antibodies specific to a target protein or a post-translational modification, such as H3K4me3, to enrich for associated chromatin fragments. Subsequent analysis of the co-precipitated DNA reveals the genomic localization of the target.
ChIP-seq combines chromatin immunoprecipitation with massively parallel DNA sequencing to provide a genome-wide profile of histone modifications like H3K4me3. nih.govumich.edu The process begins with cross-linking proteins to DNA in living cells, followed by chromatin fragmentation. umich.edu An antibody specific to H3K4me3 is then used to immunoprecipitate the chromatin fragments carrying this mark. After reversing the cross-links and purifying the DNA, the enriched fragments are sequenced. nih.gov
The resulting sequence reads are aligned to a reference genome, generating a high-resolution map of H3K4me3 distribution. nih.gov This has been instrumental in demonstrating that H3K4me3 is predominantly located at the transcription start sites (TSSs) of actively transcribed genes. nih.govnih.govnih.govresearchgate.net The data generated from ChIP-seq experiments can be correlated with gene expression data (RNA-seq) to establish a functional link between H3K4me3 enrichment and transcriptional activity. frontiersin.org
Table 1: Key Features of H3K4me3 ChIP-seq
| Feature | Description |
|---|---|
| Principle | Immunoprecipitation of cross-linked chromatin followed by high-throughput sequencing of associated DNA. nih.govnih.gov |
| Output | Genome-wide map of H3K4me3 localization. pubcompare.aimdpi.com |
| Resolution | Typically in the range of 100-300 base pairs, depending on the fragmentation method. nih.gov |
| Advantages | Provides a global view of the epigenetic landscape, allowing for the identification of all genomic regions associated with H3K4me3. nih.govnews-medical.net |
| Considerations | Requires a significant number of cells, and the quality of the antibody is critical for specificity and enrichment. nih.gov |
Cleavage Under Targets and Release Using Nuclease (CUT&RUN) and Cleavage Under Targets and Tagmentation (CUT&Tag) are more recent advancements in chromatin profiling that offer several advantages over traditional ChIP-seq, including higher resolution and a lower requirement for starting cellular material. scientist.comresearchgate.net
In CUT&RUN, a fusion protein of Protein A and Micrococcal Nuclease (pA-MNase) is guided to specific genomic loci by an antibody targeting H3K4me3. Activation of the nuclease leads to the cleavage of the surrounding DNA, which is then released and sequenced.
CUT&Tag is a further refinement where the nuclease is replaced with a Protein A-Tn5 transposase (pA-Tn5) fusion. researchgate.netbiorxiv.org The antibody-tethered transposase simultaneously fragments the chromatin and ligates sequencing adapters in a process called "tagmentation." researchgate.net This "in situ" library preparation streamlines the workflow and significantly improves the signal-to-noise ratio. scientist.comresearchgate.net Both CUT&RUN and CUT&Tag have been successfully used to generate high-resolution maps of H3K4me3, often with as few as 100 to 1,000 cells. biorxiv.org
Table 2: Comparison of ChIP-seq, CUT&RUN, and CUT&Tag for H3K4me3 Profiling
| Technique | Starting Material | Resolution | Signal-to-Noise | Workflow Complexity |
|---|---|---|---|---|
| ChIP-seq | High (millions of cells) | Lower | Moderate | High |
| CUT&RUN | Low (thousands of cells) | High | High | Moderate |
| CUT&Tag | Very Low (hundreds of cells) | High | Very High | Low |
Structural Biology Approaches Utilizing H3K4(Me3) (1-20) Peptide
The H3K4(Me3) (1-20) peptide is an invaluable tool for elucidating the molecular mechanisms of H3K4me3 recognition by "reader" proteins. These structural studies provide atomic-level details of the interactions that are crucial for downstream biological functions.
X-ray crystallography has been instrumental in revealing how various protein domains, such as Plant Homeodomain (PHD) fingers and Tudor domains, specifically recognize the H3K4me3 mark. nih.govnih.gov In this technique, a purified reader domain is co-crystallized with the H3K4(Me3) (1-20) peptide. The resulting crystal structure provides a static, high-resolution snapshot of the protein-peptide complex.
These studies have consistently shown that the trimethylated lysine (B10760008) is often recognized by an "aromatic cage," a pocket within the reader domain lined with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine). nih.govnih.gov The methyl groups of the trimethylated lysine engage in cation-π interactions with the electron-rich aromatic rings. The surrounding histone peptide sequence also makes critical contacts with the reader domain, ensuring specificity.
Table 3: Selected Crystal Structures of Reader Domains in Complex with H3K4me3 Peptide
| Reader Domain | Protein | PDB ID | Resolution (Å) | Key Interacting Residues |
|---|---|---|---|---|
| PHD Finger | BPTF | 2F6J | 2.00 | Y17, D34 |
| PHD Finger | ING5 | 3C6W | 1.75 | W231, Y212 |
| BAH/PHD | SHL | 5ZNP | 2.80 | Not specified |
NMR spectroscopy is a powerful technique for studying the dynamics of protein-peptide interactions in solution, providing information that is complementary to the static pictures from X-ray crystallography. nih.gov By isotopically labeling either the protein or the peptide, researchers can monitor changes in the chemical environment of individual atoms upon complex formation.
NMR titration experiments, where the H3K4(Me3) (1-20) peptide is gradually added to a solution of the reader domain, can be used to map the binding interface and determine the dissociation constant (Kd) of the interaction. nih.govfrontiersin.org These studies have confirmed the importance of the aromatic cage and have also provided insights into the conformational changes that occur upon binding. nih.govfrontiersin.org For instance, NMR has shown that the ASH1L PHD finger can bind to mono-, di-, and trimethylated H3K4 peptides with comparable affinities. frontiersin.org
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large, dynamic macromolecular complexes that are often difficult to crystallize. While typically applied to complexes larger than those studied with just the H3K4(Me3) (1-20) peptide, Cryo-EM is crucial for understanding how H3K4me3 recognition occurs in the context of larger chromatin-modifying machinery and the nucleosome itself. nih.govresearchgate.netbiorxiv.orgelifesciences.org
For example, Cryo-EM structures of the Polycomb Repressive Complex 2 (PRC2) and the MLL1 core complex have provided insights into how these enzymes engage with nucleosomes containing specific histone marks. nih.govresearchgate.netbiorxiv.orgnih.gov These studies reveal how the recognition of H3K4me3 by one subunit of a complex can allosterically regulate the enzymatic activity of another subunit, providing a more holistic view of epigenetic regulation. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| H3K4(Me3) (1-20) |
| Trimethylated lysine |
| Tryptophan |
| Tyrosine |
Biochemical and Biophysical Assays with H3K4(Me3) (1-20) Peptide
The short histone H3 tail peptide, encompassing the first 20 amino acids with trimethylation at lysine 4 (H3K4(Me3) (1-20)), serves as a crucial tool in a variety of biochemical and biophysical assays. These methodologies are designed to identify and characterize the proteins that interact with this specific epigenetic mark, and to quantify the thermodynamics and kinetics of these interactions.
Peptide Pull-Down Assays for Identifying Interacting Proteins
Peptide pull-down assays are a foundational technique for identifying proteins, often called "readers," that specifically recognize and bind to the H3K4me3 mark. The general workflow involves immobilizing a biotinylated version of the H3K4(Me3) (1-20) peptide onto streptavidin-coated beads. oup.com These peptide-laden beads are then incubated with nuclear extracts or a mixture of purified proteins. rhhz.net
Proteins that bind to the H3K4me3 peptide are "pulled down" with the beads, while non-specific binders are washed away. The bound proteins are subsequently eluted and can be identified using methods like Western blotting, if a candidate protein is suspected, or more comprehensively through mass spectrometry for an unbiased identification of novel interactors. rhhz.net Control experiments using an unmodified H3 (1-20) peptide are run in parallel to ensure that the observed interactions are specific to the trimethylated lysine. rhhz.net
This approach has been instrumental in identifying a wide range of H3K4me3 reader proteins, many of which contain specific domains like the Plant Homeodomain (PHD) finger, Chromodomain, or Tudor domain. rhhz.netnih.govpnas.org For instance, pull-down assays have confirmed the interaction of the H3K4me3 mark with components of transcription machinery and chromatin remodeling complexes. rhhz.net
Table 1: Examples of H3K4me3 Interacting Proteins Identified by Peptide Pull-Down Assays
| Interacting Protein/Complex | Reader Domain | Function |
|---|---|---|
| TAF3 | PHD finger | Component of TFIID transcription factor complex |
| BPTF | PHD finger | Subunit of the NURF chromatin remodeling complex |
| ING family (e.g., ING2, ING4) | PHD finger | Components of histone acetyltransferase (HAT) and deacetylase (HDAC) complexes |
| CHD1 | Chromodomain | Chromatin remodeling protein |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution. harvard.edu It is considered a "gold standard" for characterizing the binding affinity between the H3K4(Me3) (1-20) peptide and its reader proteins. news-medical.net
In an ITC experiment, a solution containing a purified reader protein is placed in a sample cell, and the H3K4(Me3) (1-20) peptide is incrementally injected into it. harvard.edumdpi.com The instrument measures the minute heat changes that occur upon binding (exothermic or endothermic). malvernpanalytical.com By analyzing the resulting data, several key thermodynamic parameters can be determined:
Binding Affinity (Kd): The dissociation constant, which indicates the strength of the interaction. Lower Kd values signify tighter binding.
Stoichiometry (n): The molar ratio of the peptide to the protein in the formed complex.
Enthalpy (ΔH): The change in heat content of the system upon binding.
Entropy (ΔS): The change in the degree of disorder in the system upon binding.
These parameters provide a complete thermodynamic profile of the interaction. For example, ITC has been used to precisely measure the binding affinity of various PHD finger domains for the H3K4me3 peptide, revealing dissociation constants typically in the low micromolar range. malvernpanalytical.comoup.comnih.gov This quantitative data is crucial for understanding the specificity of reader domains and how other modifications on the histone tail might influence this interaction. news-medical.netoup.com
Table 2: Thermodynamic Parameters of H3K4me3-Reader Interactions Determined by ITC
| Reader Domain | Ligand | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|---|
| DIDO1 PHD | H3K4me3 (1-20) | 1.1 | - | - | - |
| PHF8 PHD | H3K4me3 (1-20) | 2.5 | - | - | - |
| ING1 PHD | H3K4me3 (1-20) | 3.3 | - | - | - |
| TAF3 PHD | H3K4me3 | 0.45 | -13.2 | 4.3 | 0.9 |
Note: Full thermodynamic data (ΔH, -TΔS) is not always reported in every study.
Mass Spectrometry-Based Assays for Quantitative Analysis and Kinetics
Mass spectrometry (MS) is a versatile and highly sensitive technique that plays a central role in studying H3K4me3. nih.gov In the context of the H3K4(Me3) (1-20) peptide, MS-based assays are used for both the detailed characterization of the peptide itself and for the quantitative analysis of its interactions.
"Bottom-up" proteomics is a common MS approach where histones are enzymatically digested into smaller peptides. nih.gov These peptides are then analyzed by MS to identify and quantify various post-translational modifications (PTMs), including K4 trimethylation. nih.govnih.gov This method can determine the relative abundance of H3K4me3 in different cellular contexts.
For studying protein interactions, MS is often combined with affinity purification techniques. A quantitative proteomics approach known as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can be integrated with photo-cross-linking peptide probes. rockefeller.edu This method, called CLASPI (cross-linking-assisted and SILAC-based protein identification), uses a modified H3K4me3 peptide that can be covalently linked to its binding partners upon UV exposure. rockefeller.edu By comparing the proteins captured by the H3K4me3 probe versus a control probe in "light" and "heavy" isotope-labeled cell lysates, specific interactors can be identified and quantified with high confidence. rockefeller.eduunimi.it This provides a snapshot of the H3K4me3 interactome within a more native cellular environment. rockefeller.edu
Peptide Microarrays for Interaction Specificity
Peptide microarrays offer a high-throughput platform for profiling the binding specificity of H3K4me3 reader domains. nih.gov On these arrays, hundreds or thousands of different histone peptides, each with unique combinations of post-translational modifications, are synthesized and spotted onto a solid surface. nih.govoup.com
A purified reader protein, often tagged with a fluorescent marker or an epitope tag, is then incubated with the microarray. The protein will bind to its preferred peptide targets on the array. After washing away unbound protein, the array is scanned to detect the signals, revealing which modified peptides the protein binds to. The signal intensity generally correlates with binding affinity. oup.com
This methodology is exceptionally useful for dissecting the "histone code." By using an H3K4(Me3) (1-20) peptide as a reference, researchers can systematically test how adjacent modifications—such as phosphorylation at threonine 3 (T3p) or threonine 6 (T6p)—affect the binding of a specific reader protein. oup.comnih.gov Studies using this approach have demonstrated that certain neighboring modifications can enhance or inhibit the recognition of the H3K4me3 mark, a phenomenon known as PTM crosstalk. nih.govresearchgate.net
Functional Genomic and Epigenomic Tools
To understand the causal role of H3K4me3 in biological processes, it is necessary to move beyond correlational studies and actively manipulate this modification at specific genomic locations within living cells.
CRISPR-Based Epigenome Editing Systems for Site-Specific Manipulation
The development of CRISPR-based epigenome editing tools has revolutionized the study of histone modifications like H3K4me3. yuntsg.comnih.gov This technology utilizes a catalytically inactive or "dead" version of the Cas9 protein (dCas9), which can be guided by a single guide RNA (sgRNA) to a specific DNA sequence without cutting the DNA. nih.gov
By fusing dCas9 to the catalytic domain of a histone-modifying enzyme—an "effector"—researchers can deliver that enzyme's activity to a precise genomic locus. yuntsg.comcabidigitallibrary.org To manipulate H3K4me3, dCas9 can be fused to:
A Histone Methyltransferase (Writer): For example, the catalytic SET domain of a methyltransferase like SETD1A can be used to add or "write" the H3K4me3 mark at a target gene promoter.
A Histone Demethylase (Eraser): Conversely, fusing dCas9 to a demethylase, such as a JmjC domain-containing protein, can be used to specifically remove or "erase" H3K4me3 from a locus. nih.gov
This approach allows for the direct testing of the functional consequences of H3K4me3 deposition or removal on gene expression and cellular phenotype, establishing a causal link between the histone mark and its biological function. cabidigitallibrary.orgtandfonline.com Inducible systems have also been developed, allowing for temporal control over the editing process, which is particularly useful for studying dynamic processes like stress responses. nih.gov
RNA Interference (RNAi) and Gene Knockdown/Knockout Studies
RNA interference (RNAi) and gene editing technologies like CRISPR-Cas9 have become indispensable tools for dissecting the functional roles of H3K4me3. These methods allow for the targeted depletion or complete removal of the enzymes responsible for adding (writing) and removing (erasing) this histone mark, providing direct insights into its regulatory functions.
By systematically knocking down or knocking out specific H3K4 methyltransferases (KMTs) or demethylases (KDMs), researchers can observe the direct consequences on global and gene-specific H3K4me3 levels. This perturbation is then correlated with changes in gene expression, cellular differentiation, and other biological processes. For instance, knockdown of core subunits of the SET1/COMPASS complexes, which are the primary methyltransferases for H3K4, leads to a global reduction in H3K4me3. researchgate.net
Studies have utilized these approaches to identify the specific roles of different H3K4me3 regulatory enzymes. For example, knockdown of the demethylase KDM5C has been shown to alter H3K4me3 levels at specific regulatory regions like promoters and enhancers. researchgate.net Similarly, depleting methyltransferases such as MLL4 has been observed to decrease H3K4me3 levels at specific genes, which in turn affects their expression and is linked to processes like breast cancer proliferation and invasion. nih.gov More permanent genetic alterations using CRISPR-Cas9 have been employed to knockout components of the H3K4me3 machinery, such as the core COMPASS subunit RBBP5, to study the maintenance of this mark. researchgate.net These genetic ablation studies confirm the essential role of these enzymes in establishing and maintaining H3K4me3 patterns and link the mark directly to the regulation of cellular identity and developmental pathways. nih.gov
The table below summarizes findings from studies using these methodologies to investigate the writers and erasers of H3K4me3.
| Target Gene | Methodology | Cell/Organism Model | Key Finding on H3K4me3 Regulation |
| SET7 | Knockdown | Myoblasts | SET7 knockdown impaired MyoD-mediated muscle differentiation by decreasing H3K4me1 levels at myogenic gene promoters. nih.gov |
| MLL4 | Depletion | Breast Cancer Cells | Depletion of MLL4 led to decreased H3K4me3 levels at genes like MMP9 and SIX1, impacting cancer cell invasion. nih.gov |
| KDM5C | Knockdown | Not Specified | Knockdown of the demethylase KDM5C resulted in altered levels of H3K4me1 and H3K4me3 around its binding sites. researchgate.net |
| RBBP5/ASH2L | CRISPR Knockout | Human Leukemia Cells (K562) | Knockout of these core COMPASS complex subunits led to a global loss of H3K4me3, confirming their essential role as writers. researchgate.net |
| DPY30/RBBP5 | Inducible Degron | Mouse Embryonic Stem Cells | Acute ablation of these COMPASS subunits caused a rapid and complete loss of H3K4 methylation. researchgate.netmiami.edu |
Genome-Wide Expression Profiling (e.g., RNA-seq, SLAM-seq)
To understand the functional consequences of H3K4me3 on a global scale, researchers couple chromatin profiling with genome-wide expression analysis. The integration of Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for H3K4me3 with RNA sequencing (RNA-seq) is a powerful approach to correlate the presence of this histone mark with transcriptional activity across the entire genome.
Numerous studies have established a strong positive correlation between the enrichment of H3K4me3 at gene promoters and higher levels of mRNA expression. nih.govnih.govnih.gov This combined analysis has been applied across various biological contexts, from invasive insects to human cancer cells, consistently demonstrating that H3K4me3 is a hallmark of actively transcribed genes. frontiersin.org For example, in non-small cell lung cancer, integrative analysis of H3K4me3 ChIP-seq and RNA-seq from laser-microdissected tumor cells identified altered H3K4me3 patterns at differentially expressed genes involved in cancer-related pathways. nih.gov Similarly, in human adipose tissue, H3K4me3 profiling revealed that its enrichment at promoters was strongly linked to the expression of genes involved in adipose tissue function and dysfunction in obesity and insulin resistance. nih.gov
More advanced techniques like SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) provide a more dynamic view of transcription by specifically measuring newly synthesized RNA. nih.gov Studies have employed SLAM-seq following the acute depletion of H3K4me3 machinery to measure the immediate impact on mRNA synthesis. nih.govnih.gov These experiments have revealed that the loss of H3K4me3 leads to a significant and rapid reduction in the synthesis of new mRNA. nih.gov This effect is not due to a failure in transcription initiation, but rather to an increase in RNA Polymerase II (RNAPII) pausing and slower elongation, demonstrating a direct role for H3K4me3 in the efficiency of the transcription cycle. researchgate.netnih.govnih.govepigenie.com
The following table presents data from studies that integrated H3K4me3 profiling with genome-wide expression analysis.
| Study Focus | Methodology | Key Correlation Found |
| Breast Cancer miRNA Regulation | H3K4me3 ChIP-seq & RNA-seq | Mapped H3K4me3 peaks at miRNA promoters to the expression of miRNA-targeted genes to understand epigenetic regulation. nih.gov |
| Lung Cancer Pathogenesis | H3K4me3 ChIP-seq & RNA-seq | Identified altered H3K4me3 regions at the promoters of differentially expressed genes in cancer-related pathways. nih.gov |
| HIV-Induced Neutrophil Dysfunction | H3K4me3 ChIP-seq & Gene Expression Analysis | Revealed abnormalities in H3K4me3 marking at genes related to cell activation and the NF-κB pathway. frontiersin.org |
| Obesity and Insulin Resistance | H3K4me3 ChIP-seq & RNA-seq | Showed H3K4me3 enrichment at promoters is strongly related to higher mRNA levels of genes involved in adipose tissue function. nih.gov |
| H3K4me3 Function in Transcription | Acute depletion of COMPASS subunits & SLAM-seq | Demonstrated that loss of H3K4me3 leads to a rapid reduction in new mRNA synthesis due to increased RNAPII pausing. nih.govnih.gov |
In vitro Reconstitution Systems for Mechanistic Studies
While cellular studies reveal correlations between H3K4me3 and biological outcomes, in vitro reconstitution systems provide a powerful, bottom-up approach to dissect the direct, mechanistic consequences of this modification. These systems utilize purified components—including DNA, recombinant histones (which can be specifically modified), and other regulatory proteins—to build chromatin templates from scratch. This allows researchers to study the biochemical activities of H3K4me3 "writer" and "eraser" enzymes and the direct impact of H3K4me3 on chromatin structure and function in a controlled environment, free from the complexities of the cell.
The process typically involves assembling histone octamers from individual purified histones (H2A, H2B, H3, H4) and then reconstituting these onto a DNA template of a defined sequence using methods like salt dialysis. nih.gov To study H3K4me3 specifically, recombinant histone H3 containing a trimethylated lysine at position 4 is incorporated into the octamer. This allows for the creation of mono-nucleosomes or longer chromatin fibers with precisely placed H3K4me3 marks.
These defined chromatin templates serve as substrates for a variety of biochemical assays. For instance, they are used in histone methyltransferase (HMT) assays to measure the enzymatic activity of "writer" complexes like PRC2 on different chromatin substrates, helping to understand how pre-existing modifications might influence the deposition of other marks. nih.gov Conversely, they can be used to test the activity of "eraser" enzymes, the histone demethylases (KDMs). epigentek.com Furthermore, these reconstituted systems are crucial for investigating how H3K4me3 is recognized by "reader" proteins and how this interaction influences downstream processes. For example, in vitro splicing assays using H3K4me3-modified chromatin have shown that this mark can recruit splicing machinery components, suggesting a direct link between histone modification and pre-mRNA processing. nih.gov These reductionist approaches are essential for establishing cause-and-effect relationships that are often difficult to prove using solely in vivo methods.
Future Directions and Emerging Research Avenues
Elucidating the Full Complexity of H3K4me3 Regulatory Networks
Future research will focus on dissecting the intricate networks that govern the deposition, recognition, and removal of H3K4me3. This includes understanding the interplay, or "crosstalk," between H3K4me3 and other histone modifications. For instance, the relationship between H3K4me3 and H3K27me3, a repressive mark, is often antagonistic, creating "bivalent" domains that keep genes poised for rapid activation or repression. oup.com Studies in Arabidopsis thaliana have shown that H2B ubiquitination is necessary for the deposition of H3K4me3. oup.com Furthermore, the interplay between H3K4me3 and arginine methylation is an active area of investigation. For example, asymmetric dimethylation of H3R2 can inhibit the binding of the MLL1 complex, which is responsible for H3K4me3 deposition. portlandpress.com
A key area of future investigation is the precise mechanisms by which various "writer" (methyltransferase), "reader" (effector protein), and "eraser" (demethylase) enzymes are recruited to specific genomic loci. nih.gov The SET1/COMPASS family of methyltransferases is responsible for H3K4 methylation, and understanding how different subunits of this complex contribute to the specificity of H3K4me3 deposition is a major goal. embopress.org For example, in mammals, SETD1A and SETD1B are responsible for global H3K4me3 levels, while MLL1 and MLL2 target specific gene promoters. embopress.org
Table 1: Key Regulatory Interactions of H3K4me3
| Interacting Modification/Factor | Relationship with H3K4me3 | Biological Context |
| H3K27me3 | Often antagonistic, forming bivalent domains. | Poised gene regulation, developmental genes. oup.com |
| H2B ubiquitination | Promotes H3K4me3 deposition. | Transcriptional activation in plants. oup.com |
| H3R2me2a | Inhibits MLL1-mediated H3K4me3 deposition. | Transcriptional regulation. portlandpress.com |
| SET1/COMPASS Complex | "Writer" complex that deposits H3K4me3. | Transcriptional activation. embopress.org |
| KDM5 family | "Eraser" enzymes that remove H3K4me3. | Transcriptional regulation, DNA damage response. nih.gov |
| TFIID | "Reader" protein that binds H3K4me3. | Stabilization of the pre-initiation complex. biorxiv.org |
Investigating the Impact of H3K4me3 in Diverse Organismal Systems
While much of the foundational research on H3K4me3 has been conducted in yeast and mammalian cell lines, there is a growing interest in understanding its role in a wider range of organisms and developmental contexts. In plants, H3K4me3 is crucial for regulating gene expression in response to both developmental cues and environmental stresses. nih.govresearchgate.net For instance, it plays a role in flowering time, root development, and stress memory. nih.gov Studies in various plant species, including Arabidopsis, rice, and tomato, have shown that H3K4me3 is associated with actively transcribed genes and is essential for processes like gametogenesis and cell wall development. frontiersin.orgibcas.ac.cn
Comparative epigenomic studies in primates are revealing human-specific patterns of H3K4me3 in the brain, suggesting a role in the evolution of human cognition and susceptibility to neuropsychiatric disorders. plos.orgplos.org Research has identified hundreds of loci with human-specific H3K4me3 enrichment in the prefrontal cortex, some of which are associated with genes implicated in autism and schizophrenia. plos.orgresearchgate.net Future studies will likely expand to a broader range of non-model organisms to understand the conserved and divergent functions of this critical epigenetic mark.
Developing Advanced Tools for Precise Manipulation of H3K4me3
A significant frontier in epigenetics research is the development of tools for the precise editing of histone modifications at specific genomic loci. CRISPR-based epigenome editing technologies are at the forefront of this effort. yuntsg.com By fusing a catalytically inactive Cas9 (dCas9) protein to the catalytic domain of an H3K4 methyltransferase or demethylase, researchers can target the writing or erasing of H3K4me3 to specific genes. researchgate.netthisisepigenetics.ca
These tools are moving beyond simply correlating H3K4me3 with gene expression to establishing causal relationships. thisisepigenetics.ca For example, studies have shown that the targeted deposition of H3K4me3 can activate gene expression. biorxiv.org Conversely, the recruitment of demethylases can lead to gene repression. thisisepigenetics.ca Future advancements in this area will likely focus on improving the specificity and efficiency of these tools, as well as developing systems for inducible and reversible epigenome editing. yuntsg.com These technologies hold immense promise for both basic research and potential therapeutic applications.
Integrative Omics Approaches for Systems-Level Understanding
To fully grasp the functional consequences of H3K4me3, it is essential to integrate data from multiple "omics" platforms. nih.gov This includes genomics, transcriptomics (RNA-seq), proteomics, and metabolomics. By combining ChIP-seq data for H3K4me3 with these other datasets, researchers can build comprehensive models of gene regulatory networks. frontiersin.org
Integrative omics approaches are already being used to study complex diseases like schizophrenia, where alterations in H3K4me3 have been linked to changes in gene expression and neuronal function. nih.gov In plant biology, multi-omics pipelines are helping to decipher how epigenetic modifications like H3K4me3 contribute to abiotic stress tolerance. mdpi.com A systems-level understanding will also require the integration of data on chromatin accessibility (ATAC-seq) and 3D chromatin architecture (Hi-C), as these factors are intimately linked to H3K4me3-mediated gene regulation. nih.gov Future research will focus on developing more sophisticated computational models to integrate these diverse data types and to predict the functional outcomes of perturbations to the H3K4me3 landscape.
Exploration of Non-Canonical H3K4me3 Functions
While H3K4me3 is best known for its role in transcriptional initiation, emerging evidence suggests it has other important functions. One of the most significant non-canonical roles is in DNA repair. biorxiv.orgplos.org H3K4me3 is present at sites of DNA double-strand breaks, where it is thought to facilitate repair through the non-homologous end joining pathway. plos.orgwikipedia.org The precise mechanisms are still being elucidated but may involve the recruitment of DNA repair factors. nih.govmdpi.com
Another area of active investigation is the role of H3K4me3 in transcriptional elongation and RNA processing. nih.govplos.org Some studies suggest that H3K4me3 is required for the release of paused RNA Polymerase II, thereby facilitating efficient transcription elongation. nih.govmdpi.com There is also evidence linking H3K4me3 to pre-mRNA splicing. plos.org Furthermore, the breadth of the H3K4me3 peak, rather than just its presence, appears to be an important feature. Broader H3K4me3 domains are associated with genes that are crucial for cell identity and exhibit more consistent transcriptional output. nih.govnih.gov Future research will continue to explore these and other non-canonical functions, providing a more complete picture of the diverse roles of this multifaceted histone modification.
Table 2: Non-Canonical Functions of H3K4me3
| Function | Research Findings | Organism/System |
| DNA Damage Repair | H3K4me3 is recruited to double-strand breaks and promotes non-homologous end joining. plos.orgwikipedia.org | Yeast, Human cells. |
| Transcriptional Elongation | Required for RNA Polymerase II pause-release and efficient elongation. nih.govmdpi.com | Mouse embryonic stem cells, Yeast. |
| Transcriptional Consistency | Broad H3K4me3 domains are linked to enhanced transcriptional precision of key cell identity genes. nih.gov | Mammalian cells. |
| Pre-mRNA Splicing | Implicated in the regulation of pre-mRNA splicing. plos.org | General Eukaryotes. |
| Meiotic Recombination | Plays a role in targeting double-strand breaks during meiosis. biorxiv.org | Yeast. |
Q & A
Q. What methodologies are optimal for detecting H3K4(Me3) in chromatin, and how can experimental reproducibility be ensured?
- Answer : Chromatin Immunoprecipitation (ChIP) coupled with sequencing (ChIP-seq) is the gold standard for mapping H3K4(Me3) genome-wide. Key steps include using validated antibodies (e.g., anti-H3K4me3), proper crosslinking, and normalization to input DNA . For reproducibility, include biological replicates (≥3), spike-in controls for normalization, and adherence to ENCODE guidelines for data reporting . Quantitative mass spectrometry can complement ChIP-seq by quantifying methylation levels, requiring peptide standards and calibration curves .
Q. How should researchers design experiments to study H3K4(Me3)'s role in transcriptional activation?
- Answer : Use cell lines with well-annotated transcription start sites (TSSs) (e.g., GM06990) to correlate H3K4(Me3) enrichment with RNA-seq data. Design siRNA or CRISPR-based knockdown of methyltransferases (e.g., SET1/COMPASS) or demethylases (e.g., KDM5A) to perturb methylation and assess transcriptional changes. Include negative controls (e.g., non-targeting siRNA) and validate findings with rescue experiments .
Q. What are the critical controls for distinguishing H3K4(Me3) from other histone modifications in functional assays?
- Answer : Use isotype-matched IgG controls in ChIP to rule out non-specific antibody binding. Compare H3K4(Me3) profiles with other activating marks (e.g., H3K27ac) and repressive marks (e.g., H3K27me3) to confirm specificity. For in vitro assays (e.g., methyltransferase activity), include unmodified H3 peptides and methylation-deficient mutants .
Advanced Research Questions
Q. How can researchers resolve contradictions between H3K4(Me3)'s genomic distribution and functional outcomes in gene regulation?
- Answer : Context-dependent effects arise due to crosstalk with other modifications. For example, H3K4(Me3) co-occurring with H3K27ac at enhancers may drive transcription, while its presence at repressed loci could involve interactions with Polycomb complexes. Integrate multi-omics data (ChIP-seq, ATAC-seq, Hi-C) to dissect combinatorial chromatin states and validate using CRISPR-dCas9 targeting .
Q. What experimental strategies differentiate H3K4(Me3)'s role in transcriptional initiation versus elongation?
- Answer : Perform ChIP-seq for RNA Polymerase II (phospho-S5 vs. phospho-S2) to distinguish initiation (S5 enrichment at promoters) and elongation (S2 enrichment in gene bodies). Combine with H3K4(Me3) profiles and pharmacological inhibitors (e.g., flavopiridol for elongation blockade). Loss-of-function models (e.g., SET1 knockout) can further dissect stage-specific effects .
Q. How does H3K4(Me3) interact with DNA damage repair pathways, and what assays are suitable for mechanistic studies?
- Answer : H3K4(Me3) recruits repair proteins like BRCA1. Use laser microirradiation or γ-H2AX foci assays to track recruitment kinetics. Employ proximity ligation assays (PLA) to visualize physical interactions between H3K4(Me3) and repair factors. Validate with methylation-deficient mutants in comet assays or clonogenic survival studies .
Q. In disease models like membranous nephropathy (MN), how can H3K4(Me3)'s role in pathogenesis be mechanistically validated?
- Answer : In MN patient biopsies, co-stain for H3K4(Me3) and podocyte markers (e.g., WT1). Use inducible podocyte-specific knockouts (e.g., Setd1a KO mice) to assess proteinuria and histological changes. Correlate H3K4(Me3) levels with transcriptomic data from isolated podocytes to identify dysregulated pathways .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting H3K4(Me3) distribution patterns across cell types?
- Answer : Cell-type-specific TSS architecture and chromatin accessibility influence H3K4(Me3) localization. Use hierarchical clustering of ChIP-seq signal intensities across cell lines and correlate with ATAC-seq or DNase-seq data. Cross-reference with public databases (e.g., ENCODE) to identify conserved vs. cell-specific patterns .
Q. What statistical approaches address variability in H3K4(Me3) ChIP-seq peak calling?
- Answer : Apply peak callers (e.g., MACS3) with stringent p-value thresholds (e.g., p < 1e-5) and normalize to input/controls. Use irreproducible discovery rate (IDR) analysis to filter low-confidence peaks. For differential methylation, employ tools like DESeq2 or edgeR with batch-effect correction .
Q. How can computational models predict functional outcomes of H3K4(Me3) perturbations?
- Answer : Train machine learning models (e.g., random forests) using features like co-occurring histone marks, TF binding motifs, and chromatin accessibility. Validate predictions with CRISPRi/a screens and single-cell RNA-seq to assess gene expression heterogeneity .
Comparative & Translational Questions
Q. How do H3K4(Me3) and H3K4(Me2) differ in recruiting chromatin remodelers, and what assays best capture these differences?
- Answer : H3K4(Me3) preferentially binds PHD fingers of TAF3 (TFIID subunit), while H3K4(Me2) interacts with BPTF. Use peptide pull-down assays with methyl-lysine analogs and structural techniques (e.g., X-ray crystallography) to map binding interfaces. Compare recruitment in vitro using reconstituted nucleosomes .
Q. What translational strategies leverage H3K4(Me3) as a biomarker in cancer or renal diseases?
- Answer : In cancer, profile H3K4(Me3) at oncogene promoters in liquid biopsies (e.g., circulating tumor DNA). For renal diseases, develop ELISA-based assays for urinary extracellular vesicles enriched with H3K4(Me3)-modified histones. Validate specificity using cohorts with histologically confirmed diagnoses .
Methodological Resources & Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
